molecular formula C30H48O9 B1249910 Pladienolide D

Pladienolide D

货号: B1249910
分子量: 552.7 g/mol
InChI 键: SDUSVHUQNWGNCQ-RRJBRJTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(8E,12E,14E)-7-acetoxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide is a natural product found in Streptomyces platensis with data available.

属性

分子式

C30H48O9

分子量

552.7 g/mol

IUPAC 名称

[(4E)-7,10-dihydroxy-2-[(2E,4E)-6-hydroxy-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate

InChI

InChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+

InChI 键

SDUSVHUQNWGNCQ-RRJBRJTHSA-N

手性 SMILES

CCC(C(C)C1C(O1)CC(C)(/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

规范 SMILES

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O

Pictograms

Irritant; Health Hazard

同义词

pladienolide D

产品来源

United States

Foundational & Exploratory

Discovery and isolation of Pladienolide D from Streptomyces platensis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide D, a potent antitumor macrolide, was first isolated from the fermentation broth of the engineered actinomycete Streptomyces platensis Mer-11107.[1][2] This class of natural products has garnered significant interest within the scientific community due to its unique mechanism of action, which involves the modulation of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. Pladienolides exert their biological activity by directly binding to the SF3b subunit of the spliceosome, thereby inhibiting its function.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery from Streptomyces platensis Mer-11107

This compound, along with its congeners (Pladienolides A-G), was discovered and isolated by researchers at Eisai Co., Ltd. from the culture broth of Streptomyces platensis Mer-11107, an engineered strain of the bacterium.[1][2][6][7][8] The discovery was the result of a screening program aimed at identifying novel inhibitors of hypoxia-induced gene expression, a key process in tumor angiogenesis and survival.

Fermentation of Streptomyces platensis Mer-11107 for this compound Production

The production of this compound is achieved through the fermentation of Streptomyces platensis Mer-11107. The following protocol is a synthesized representation based on the available literature.

Culture Media and Conditions

Successful fermentation requires optimized media composition and culture parameters to ensure robust growth of the microorganism and efficient production of the target metabolite.

ComponentConcentration
Seed Medium
Glucose1.0% (w/v)
Soluble Starch2.4% (w/v)
Yeast Extract0.3% (w/v)
Meat Extract0.3% (w/v)
Peptone0.5% (w/v)
CaCO₃0.2% (w/v)
Production Medium
Soluble Starch4.0% (w/v)
Glucose1.0% (w/v)
Soybean Meal2.0% (w/v)
Yeast Extract0.5% (w/v)
CaCO₃0.2% (w/v)
pHAdjusted to 7.0 before sterilization

Table 1: Composition of Seed and Production Media for Streptomyces platensis Mer-11107 Fermentation.

Fermentation Protocol
  • Inoculum Preparation: A loopful of a slant culture of Streptomyces platensis Mer-11107 is inoculated into a 50 mL test tube containing 10 mL of seed medium. The culture is incubated at 28°C for 48 hours on a reciprocal shaker.

  • Seed Culture: The resulting seed culture (2 mL) is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the same seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.

  • Production Culture: The seed culture (5 mL) is then used to inoculate a 2 L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth. This is a generalized procedure based on common techniques for isolating natural products from microbial cultures.[9][10][11][12][13]

Extraction
  • Harvesting: After 7 days of fermentation, the culture broth is harvested.

  • Mycelial Separation: The broth is centrifuged to separate the mycelia from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelia are also extracted with acetone, and the acetone extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers from both extractions are combined.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

Purification
  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.

  • Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces platensis Mer-11107 Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation (Separate Mycelia and Supernatant) Harvest->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration1 Concentration (Crude Extract) Solvent_Extraction->Concentration1 Silica_Gel Silica Gel Column Chromatography Concentration1->Silica_Gel Prep_HPLC Preparative HPLC (C18 Column) Silica_Gel->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Pladienolide_D Pure this compound Crystallization->Pure_Pladienolide_D

Figure 1: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its primary molecular target is the SF3b complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5]

Inhibition of Pre-mRNA Splicing

By binding to SF3b1, a subunit of the SF3b complex, this compound stalls the spliceosome in an inactive conformation, preventing the catalytic steps of splicing. This leads to the accumulation of unspliced pre-mRNAs and ultimately triggers cell cycle arrest and apoptosis in cancer cells.

G PladienolideD This compound SF3b SF3b Complex (in U2 snRNP) PladienolideD->SF3b binds to Splicing Pre-mRNA Splicing PladienolideD->Splicing inhibits Spliceosome Spliceosome Assembly SF3b->Spliceosome is a component of Spliceosome->Splicing Unspliced_mRNA Accumulation of Unspliced Pre-mRNA Splicing->Unspliced_mRNA leads to accumulation of Apoptosis Apoptosis Unspliced_mRNA->Apoptosis triggers

Figure 2: Signaling pathway showing the mechanism of action of this compound.
In Vitro Antiproliferative Activity

The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent cytotoxic effects.

CompoundCell LineIC₅₀ (nM)
This compoundU251 (Glioma)1.8
Pladienolide BU251 (Glioma)0.4
This compoundWiDr (Colon)3.4
Pladienolide BWiDr (Colon)0.9
This compoundDLD-1 (Colon)2.9
Pladienolide BDLD-1 (Colon)0.8

Table 2: In Vitro Antiproliferative Activity of this compound and B against Human Cancer Cell Lines. Data synthesized from available literature.[1][6]

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the drug concentration.

In Vitro Splicing Assay

This assay is used to determine the effect of this compound on pre-mRNA splicing using HeLa cell nuclear extracts.[18][19][20][21]

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • HeLa cell nuclear extract (8-12 µL)

    • Splicing buffer (containing ATP, MgCl₂, and KCl)

    • ³²P-labeled pre-mRNA substrate

    • This compound at various concentrations (or DMSO as a control)

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • RNA Extraction: Stop the reaction by adding a stop solution (containing proteinase K and SDS) and extract the RNA using a phenol:chloroform:isoamyl alcohol mixture.

  • RNA Precipitation: Precipitate the RNA with ethanol.

  • Analysis: Resuspend the RNA pellet in formamide loading buffer, denature at 95°C, and separate the RNA products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA bands (pre-mRNA, splicing intermediates, and mature mRNA) by autoradiography. Inhibition of splicing will be indicated by a decrease in the amount of mature mRNA and an accumulation of pre-mRNA.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry and cancer biology. Its unique mode of action, targeting the spliceosome, has opened new avenues for the development of novel anticancer therapeutics. The detailed protocols and data presented in this technical guide are intended to facilitate further research into this promising class of compounds and their potential clinical applications. Continued investigation into the structure-activity relationships of pladienolides and their interactions with the spliceosome will be crucial for the design of next-generation splicing modulators with improved efficacy and safety profiles.

References

Pladienolide D: A Technical Guide to a Natural Product Spliceosome Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides, first isolated from Streptomyces platensis, that have garnered significant attention as potent anti-tumor agents.[1] These natural products function as modulators of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. The spliceosome excises non-coding introns and ligates protein-coding exons to produce mature mRNA. Pladienolide D, a prominent member of this family, exerts its biological activity by directly targeting the SF3b (splicing factor 3b) subcomplex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3][4] By binding to SF3b, this compound modulates the splicing process, leading to the accumulation of unspliced pre-mRNA and the generation of aberrant mRNA transcripts. This disruption of normal splicing preferentially induces apoptosis in cancer cells, making this compound and its analogs promising candidates for cancer therapy.[5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Targeting the Spliceosome

This compound's primary molecular target is the SF3b complex within the spliceosome. The binding of this compound to SF3b is a high-affinity interaction that interferes with the proper recognition of the branch point sequence during the early stages of spliceosome assembly.[6] This interference prevents the catalytic steps of splicing, resulting in intron retention and exon skipping. The accumulation of mis-spliced mRNA transcripts triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis.[5][7]

The modulation of splicing by this compound affects a multitude of genes, including those involved in cell cycle regulation and apoptosis. For instance, treatment with pladienolide analogs has been shown to alter the splicing of apoptosis-related genes such as MCL-1 and BCL-X, promoting the expression of pro-apoptotic isoforms.[5] This selective alteration of splicing patterns contributes to the potent and cancer-cell-specific cytotoxic effects of this class of compounds.

digraph "Pladienolide_D_Signaling_Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=TB];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=10, arrowhead=vee];

// Nodes PladienolideD [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SF3b [label="SF3b Subunit\n(of U2 snRNP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spliceosome [label="Spliceosome Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; pre_mRNA [label="pre-mRNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Splicing [label="pre-mRNA Splicing", fillcolor="#FBBC05", fontcolor="#202124"]; Aberrant_Splicing [label="Aberrant Splicing\n(Intron Retention,\nExon Skipping)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unspliced_mRNA [label="Accumulation of\nUnspliced pre-mRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mature_mRNA [label="Mature mRNA", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein [label="Functional Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer_Cell_Death [label="Cancer Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PladienolideD -> SF3b [label="Binds to"]; SF3b -> Spliceosome [label="Component of"]; pre_mRNA -> Splicing; Spliceosome -> Splicing [label="Catalyzes"]; SF3b -> Splicing [style=invis]; PladienolideD -> Splicing [label="Inhibits", style=dashed, color="#EA4335"]; Splicing -> Mature_mRNA [label="Produces"]; Mature_mRNA -> Protein [label="Translates to"]; Splicing -> Aberrant_Splicing [label="Leads to", style=dashed, color="#EA4335"]; Aberrant_Splicing -> Unspliced_mRNA; Unspliced_mRNA -> Cell_Cycle_Arrest; Unspliced_mRNA -> Apoptosis; Cell_Cycle_Arrest -> Cancer_Cell_Death; Apoptosis -> Cancer_Cell_Death; }

Caption: A streamlined workflow for determining the cytotoxicity of this compound using the MTT assay.

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)

  • This compound (or analog) stock solution

  • Splicing reaction buffer components (e.g., potassium glutamate, magnesium acetate, ATP, creatine phosphate)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Reaction Setup: Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer components.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the splicing reactions.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes) to allow splicing to occur.

  • RNA Extraction: Stop the reactions and extract the RNA from each sample.

  • Denaturing PAGE: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA bands using a phosphorimager. Quantify the intensity of the pre-mRNA and mRNA bands to determine the percentage of splicing inhibition for each compound concentration.

  • Data Analysis: Plot the percentage of splicing inhibition against the log of the compound concentration to determine the IC50 value for splicing inhibition.

Quantitative Analysis of Splicing Modulation (Intron Retention)

The effect of this compound on splicing can be quantified by measuring the retention of specific introns in cellular RNA.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Quantitative PCR (qPCR) machine and reagents

  • Primers specific for a target gene, with one primer in an exon and the other spanning an exon-intron junction (for unspliced pre-mRNA) or in the adjacent exon (for spliced mRNA).

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the specific primer sets for the unspliced and spliced forms of the target gene. A housekeeping gene should be used for normalization.

  • Data Analysis: Calculate the relative amount of unspliced pre-mRNA to spliced mRNA for both treated and control samples. The increase in the ratio of unspliced to spliced transcript in the treated samples indicates the degree of intron retention. This can be expressed as an "Intron Retention (IR) ratio".[5]

```dot digraph "Splicing_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Quantifying Intron Retention", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Treatment [label="Treat Cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="Extract Total RNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="Synthesize cDNA", fillcolor="#FBBC05", fontcolor="#202124"]; qPCR [label="Perform qPCR with\nSpecific Primers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data\n(Calculate Intron\nRetention Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Treatment; Cell_Treatment -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR; qPCR -> Data_Analysis; Data_Analysis -> End; }

References

Antitumor Properties of Pladienolide D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pladienolide D, a member of the 12-membered macrolide family of natural products isolated from Streptomyces platensis, has demonstrated significant potential as an antitumor agent. Its primary mechanism of action involves the targeted inhibition of the SF3b (splicing factor 3b) complex, a critical component of the spliceosome. This inhibition leads to widespread pre-mRNA splicing aberrations, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The potent bioactivity of this class of molecules is underscored by the advancement of E7107, a synthetic derivative of this compound, into clinical trials. This technical guide provides a comprehensive overview of the antitumor properties of this compound and its analogs, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a complex molecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a crucial step in gene expression. The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, playing a pivotal role in recognizing the branch point sequence of introns.

Pladienolides, including this compound, exert their potent antitumor effects by directly binding to the SF3b complex.[1] This binding event disrupts the normal function of the spliceosome, leading to the inhibition of pre-mRNA splicing.[2] The consequences of this inhibition are multifaceted and ultimately detrimental to rapidly proliferating cancer cells:

  • Intron Retention and Exon Skipping: Inhibition of SF3b leads to the retention of introns and skipping of exons in a multitude of transcripts, resulting in the production of aberrant, non-functional mRNAs.

  • Nonsense-Mediated Decay (NMD): Many of these improperly spliced transcripts are targeted for degradation by the nonsense-mediated decay pathway.

  • Apoptosis Induction: The accumulation of mis-spliced transcripts and the subsequent disruption of normal protein synthesis trigger cellular stress pathways, leading to programmed cell death (apoptosis).

  • Cell Cycle Arrest: Pladienolides have been shown to induce cell cycle arrest at both the G1 and G2/M phases, preventing cancer cells from proceeding through the cell division cycle.[3]

The following diagram illustrates the central mechanism of this compound's action:

Pladienolide_D_Mechanism Pladienolide_D This compound SF3b SF3b Complex (Spliceosome) Pladienolide_D->SF3b Inhibits Splicing Pre-mRNA Splicing SF3b->Splicing Required for Aberrant_mRNA Aberrant mRNA (Intron Retention, Exon Skipping) Splicing->Aberrant_mRNA Inhibition leads to Apoptosis Apoptosis Aberrant_mRNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 & G2/M) Aberrant_mRNA->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Core mechanism of this compound's antitumor activity.

Downstream Signaling Pathways

The inhibition of the SF3b complex by Pladienolides triggers a cascade of downstream signaling events that culminate in apoptosis and cell cycle arrest. While much of the detailed pathway elucidation has been performed with the closely related analog Pladienolide B, the similar biological activities suggest a conserved mechanism for this compound.

Apoptosis Induction Pathway

In cervical carcinoma cells, Pladienolide B has been shown to induce apoptosis through a p53-independent mechanism involving the modulation of the p73 protein.[4] The inhibition of SF3b leads to an altered splicing of p73, favoring the pro-apoptotic TAp73 isoform over the anti-apoptotic ΔNp73 isoform. This shift in the TAp73/ΔNp73 ratio initiates the intrinsic apoptotic pathway:

  • Upregulation of Bax and Downregulation of Bcl-2: The increased TAp73 activity leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: This change in mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3, which then dismantle the cell.[4]

The following diagram outlines this apoptotic signaling cascade:

Pladienolide_Apoptosis_Pathway Pladienolide This compound/B SF3b SF3b Complex Pladienolide->SF3b Inhibits p73_splicing p73 Pre-mRNA Splicing SF3b->p73_splicing Modulates TAp73_deltaNp73 Increased TAp73 / ΔNp73 Ratio p73_splicing->TAp73_deltaNp73 Bax_Bcl2 Increased Bax / Bcl-2 Ratio TAp73_deltaNp73->Bax_Bcl2 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis induction pathway mediated by Pladienolides.
Cell Cycle Arrest

Pladienolides induce cell cycle arrest at both the G1 and G2/M phases.[3] In erythroleukemia cell lines, Pladienolide B was shown to cause a G0/G1 phase arrest.[5] This multifaceted impact on the cell cycle further contributes to its potent antitumor activity. The precise molecular mechanisms governing this cell cycle arrest are still under investigation but are likely linked to the aberrant expression of key cell cycle regulators due to splicing inhibition.

Quantitative Data: In Vitro and In Vivo Antitumor Activity

The antitumor potency of this compound and its analogs has been evaluated in a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and Analogs
CompoundCancer TypeCell LineIC50 (nM)Reference
This compound -U251 (Glioblastoma)6[3]
Pladienolide B -U251 (Glioblastoma)3.5[3]
Gastric CancerMKN-10.6[6]
MKN-71.1[6]
MKN-284.0[6]
MKN-451.0[6]
MKN-740.8[6]
KATO III2.0[6]
ErythroleukemiaHEL1.5[5]
K56225[5]
Pladienolide B Derivative Gastric CancerMKN-10.4[6]
MKN-70.8[6]
MKN-283.4[6]
MKN-450.5[6]
MKN-740.7[6]
KATO III1.6[6]
Primary Gastric Cancer Cells(12 patient samples)4.9 ± 4.7[6]
E7107 (this compound derivative) Various39 human cancer cell lines0.2 - 21.1[7]
Table 2: In Vivo Antitumor Efficacy of Pladienolide Derivatives
CompoundTumor ModelAnimal ModelDosing RegimenOutcomeReference
Pladienolide B Derivative Gastric Cancer Xenograft (primary cells)SCID Mice10 mg/kg, i.p.Complete tumor disappearance within 2 weeks[6]
E7107 BSY-1 (Breast), MDA-MB-468 (Breast), LC-6-JCK (NSCLC), NIH:OVCAR-3 (Ovary) XenograftsMice0.625 - 10 mg/kg/dayCurative effect in 5/5 animals[7]
WiDr (Colon) XenograftMiceqd x 5, repeated every 2 weeksExcellent and long-lasting antitumor effects[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of this compound.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.

The following workflow diagram illustrates the MTT assay procedure:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
TUNEL Assay for Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Protocol for Adherent Cells:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound as desired.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash with PBS and incubate with equilibration buffer (provided in commercial kits) for 5-10 minutes.

  • TdT Labeling: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Stop the reaction by washing the cells with PBS.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Flow Cytometry for Cell Cycle Analysis

Principle: This method uses a fluorescent DNA-binding dye, such as propidium iodide (PI), to quantify the DNA content of individual cells. Since DNA content doubles during the S phase and is halved during mitosis, the distribution of cells in G0/G1, S, and G2/M phases can be determined.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired duration.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is measured to generate a histogram of DNA content.

  • Data Analysis: Use cell cycle analysis software to de-convolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Synthesis and Development

The complex structure of pladienolides presents a significant synthetic challenge. However, several total syntheses of Pladienolide B and D have been reported, paving the way for the generation of novel analogs with improved pharmacological properties.[8] The clinical candidate E7107 is a semi-synthetic derivative of this compound, highlighting the potential for medicinal chemistry efforts to optimize this natural product scaffold.[7]

Conclusion and Future Directions

This compound and its analogs represent a promising class of antitumor agents with a novel mechanism of action targeting the spliceosome. Their potent activity against a broad range of cancer cell lines and in vivo efficacy underscore their therapeutic potential. Further research is warranted to fully elucidate the detailed signaling pathways modulated by this compound in different cancer contexts and to develop next-generation spliceosome inhibitors with improved efficacy and safety profiles for clinical applications. The correlation between the expression of certain cell cycle regulatory proteins, such as pRB and cyclin E, and sensitivity to E7107 suggests the potential for developing predictive biomarkers to guide patient selection in future clinical trials.[9]

References

The Antiproliferative Power of Pladienolide D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Spliceosome Inhibitor's Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of Pladienolide D, a potent macrocyclic lactone that targets the spliceosome. Drawing on extensive research primarily focused on its close and well-studied analog, Pladienolide B, this document details the compound's mechanism of action, its effects on cancer cell proliferation, and the molecular pathways it modulates. Given the structural and functional similarities between this compound and B, the data presented for Pladienolide B is considered highly representative of this compound's activity. Both compounds are known to bind to the SF3b1 subunit of the spliceosome, initiating a cascade of events that ultimately lead to cancer cell death.[1]

Core Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anticancer effects by directly targeting a critical component of the cellular machinery known as the spliceosome. Specifically, it binds to the SF3b1 (Splicing Factor 3b subunit 1) protein within the U2 small nuclear ribonucleoprotein (snRNP) complex.[2][3] This interaction disrupts the normal splicing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unspliced or abnormally spliced mRNA transcripts. The cellular machinery's inability to produce functional proteins from these aberrant transcripts triggers a series of stress responses, culminating in cell cycle arrest and programmed cell death (apoptosis).

Quantitative Analysis of Antiproliferative Activity

The efficacy of a potential anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of Pladienolide B, a close analog of this compound, in various cancer cell lines, demonstrating its potent, low nanomolar activity.

Cell LineCancer TypeIC50 (nM)Reference
HELErythroleukemia1.5[4][5]
K562Erythroleukemia25[4][5]
MKN1Gastric Cancer4.0[6]
MKN7Gastric Cancer0.6[6]
MKN28Gastric Cancer1.2[6]
MKN74Gastric Cancer0.8[6]
NUGC-3Gastric Cancer1.9[6]
NUGC-4Gastric Cancer1.1[6]
HeLaCervical CancerLow nM concentrations[2][7]
Ovarian Cancer CellsOvarian Cancer2-4[8]

Induction of Apoptosis

A key mechanism through which this compound mediates its antiproliferative effects is the induction of apoptosis. Treatment of cancer cells with Pladienolide B has been shown to significantly increase the population of apoptotic cells. This is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Cell LineTreatmentApoptotic Cells (%)Reference
HeLaPladienolide B (0.1-2.0 nM) for 24hSignificant increase vs. control[2][7]
Ovarian Cancer CellsPladienolide BDose-dependent increase[8]
HELPladienolide BSignificant increase[9]
K562Pladienolide BSignificant increase[9]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound also halts the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and growing. The specific phase of cell cycle arrest can vary depending on the cancer cell type.

Cell LineTreatmentCell Cycle Arrest PhaseReference
HeLaPladienolide B (0.1-2.0 nM) for 24hG2/M phase[2][7]
HELPladienolide BG0/G1 phase[4][5]
K562Pladienolide BG0/G1 phase[4][5]

Signaling Pathways Modulated by this compound

The binding of this compound to SF3b1 initiates a signaling cascade that culminates in apoptosis and cell cycle arrest. Key pathways identified through studies with Pladienolide B include the p73-mediated pathway and the intrinsic mitochondrial apoptosis pathway.

PladienolideD_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway PladienolideD This compound SF3b1 SF3b1 (Spliceosome) PladienolideD->SF3b1 Binds to and inhibits Splicing_Inhibition Inhibition of pre-mRNA Splicing SF3b1->Splicing_Inhibition p73_splicing Altered p73 Splicing (Increased TAp73/ΔNp73 ratio) Splicing_Inhibition->p73_splicing Mitochondrial_Pathway Mitochondrial Apoptosis Pathway p73_splicing->Mitochondrial_Pathway Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrial_Pathway->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or Pladienolide B) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[3]

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Drug Incubate (e.g., 48h) Treat_Cells->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (490 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment and Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][10][11]

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Start Treat_Cells Treat Cells with this compound Start->Treat_Cells Harvest_Fix Harvest and Fix Cells in Ethanol Treat_Cells->Harvest_Fix Wash_Cells Wash with PBS Harvest_Fix->Wash_Cells Stain_PI Stain with Propidium Iodide and RNase A Wash_Cells->Stain_PI Incubate Incubate 30 min (Dark) Stain_PI->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Conclusion

This compound, through its targeted inhibition of the SF3b1 spliceosome component, represents a promising avenue for the development of novel anticancer therapeutics. Its ability to induce potent antiproliferative effects, including apoptosis and cell cycle arrest at low nanomolar concentrations, underscores its potential. While much of the detailed mechanistic and quantitative data comes from its close analog, Pladienolide B, the high degree of structural and functional similarity strongly suggests that this compound operates through a conserved mechanism of action. Further research specifically focused on this compound will be valuable to fully elucidate its therapeutic potential and to identify specific cancer types that may be particularly susceptible to its spliceosome-modulating activity. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the antiproliferative properties of this compelling natural product.

References

Early Pharmacological Insights into the Pladienolide Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pladienolide family of macrolides, natural products isolated from Streptomyces platensis, has garnered significant attention in the field of oncology for their potent antitumor activities. Early pharmacological studies have been instrumental in elucidating their unique mechanism of action, which centers on the modulation of the spliceosome, a critical cellular machinery for gene expression. This technical guide provides an in-depth overview of the foundational pharmacological research on the Pladienolide family, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Core Mechanism of Action: Targeting the Spliceosome

Pladienolides exert their potent cytotoxic effects by directly targeting the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2][3][4][5][6] This interaction inhibits the pre-mRNA splicing process, leading to an accumulation of unspliced mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][7] The binding of Pladienolides to the SF3b complex interferes with the recognition of the branch point sequence in the pre-mRNA, stalling the spliceosome at the A complex stage.[5][8]

Quantitative Analysis of Antitumor Activity

The antitumor potency of the Pladienolide family, particularly Pladienolide B, has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values consistently fall within the low nanomolar range, highlighting their exceptional efficacy.

CompoundCell LineAssay TypeIC50 / GI50 (nM)Reference
Pladienolide B Gastric Cancer Cell Lines (6 lines)MTT AssayMean IC50: 1.6 ± 1.2 (range: 0.6–4.0)[7][9]
Primary Cultured Gastric Cancer Cells (12 cases)MTT AssayMean IC50: 4.9 ± 4.7 (range: 0.3–16)[9]
Human Cervical Carcinoma (HeLa)Cell ViabilityConcentration-dependent decrease (0.1-2 nM)[1]
Pladienolide B Derivative Gastric Cancer Cell Lines (6 lines)MTT AssayMean IC50: 1.2 ± 1.1 (range: 0.4–3.4)[7]
Pladienolide B Various Human Cancer Cell LinesProliferationLow nanomolar range[9]
E7107 (Pladienolide D derivative) Various Human Cancer Cell LinesCell Growth Inhibition0.2 - 21.1[10]
Pladienolide B Anti-VEGF-PLAP-IC50: 1.8[10]
This compound Anti-VEGF-PLAP-IC50: 5.1[10]
Pladienolide B Antiproliferative-IC50: 3.5[10]
This compound Antiproliferative-IC50: 6[10]

Key Experimental Protocols

The following sections detail the methodologies employed in the early pharmacological evaluation of the Pladienolide family.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Pladienolide compounds or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with Pladienolide compounds.

Protocol:

  • Cell Treatment: Cells are treated with Pladienolide B at various concentrations (e.g., 0.1, 0.5, 2.0 nM) for a specific time (e.g., 24 hours).[3]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. Pladienolide B has been shown to induce cell cycle arrest in the G1 and G2/M phases.[3]

Apoptosis Assays

The induction of apoptosis, or programmed cell death, is a key mechanism of Pladienolide-induced cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Pladienolide compounds for a defined period.

  • Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes involved in the study of Pladienolides.

Pladienolide_Mechanism_of_Action cluster_spliceosome Spliceosome U2_snRNP U2 snRNP SF3b SF3b Complex U2_snRNP->SF3b contains SF3B1 SF3B1 SF3b->SF3B1 contains pre_mRNA pre-mRNA SF3b->pre_mRNA Recognizes branch point Inhibition Inhibition of Splicing SF3B1->Inhibition leads to Pladienolide Pladienolide B Pladienolide->SF3B1 Binds to Unspliced_mRNA Accumulation of Unspliced mRNA Inhibition->Unspliced_mRNA Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Unspliced_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Pladienolide B targeting the SF3B1 subunit.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Pladienolide start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate (3-4h) (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Cell_Cycle_Analysis_Workflow start Treat Cells with Pladienolide harvest Harvest and Fix Cells (70% Ethanol) start->harvest stain Stain with Propidium Iodide & RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Cell Cycle Phases (G1, S, G2/M) flow->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

The early pharmacological studies of the Pladienolide family have firmly established their role as potent and specific inhibitors of the spliceosome. The consistent low nanomolar activity against a variety of cancer cell lines, coupled with a well-defined mechanism of action, underscores their potential as a novel class of anticancer agents. The detailed experimental protocols and a clear understanding of the signaling pathways involved provide a solid foundation for further research and development in this promising area of cancer therapeutics. The unique mode of action, targeting a fundamental cellular process often dysregulated in cancer, continues to make the Pladienolide family a subject of intense investigation.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Pladienolides in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of 12-membered macrolides produced by various Streptomyces species, most notably Streptomyces platensis. These natural products have garnered significant attention in the scientific community due to their potent antitumor activity, which stems from their ability to modulate the spliceosome, a crucial cellular machinery responsible for RNA splicing. This technical guide provides a comprehensive overview of the biosynthetic pathway of pladienolides, detailing the genetic and enzymatic machinery involved, quantitative production data, and key experimental methodologies.

The Pladienolide Biosynthetic Gene Cluster (BGC)

The genetic blueprint for pladienolide biosynthesis is encoded within a dedicated biosynthetic gene cluster (pld). This cluster, identified in Streptomyces platensis, contains the genes necessary for the synthesis of the polyketide backbone and its subsequent modifications.

The core of the pld BGC consists of a type I polyketide synthase (PKS) system, encoded by the genes pldAI, pldAII, pldAIII, and pldAIV. These large, multifunctional enzymes are organized into modules, each responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The pladienolide PKS system comprises a loading module and ten extension modules.[1]

Following the synthesis of the polyketide backbone, a series of post-PKS tailoring enzymes modify the molecule to produce the final pladienolide congeners. These enzymes are encoded by genes located within the pld cluster and include:

  • PldC: A putative O-acetyltransferase responsible for the acetylation of a hydroxyl group on the pladienolide core.[1]

  • PldB: A cytochrome P450 monooxygenase that catalyzes the hydroxylation of the macrolide ring at the C6 position.[1]

  • PldD: A putative epoxidase that introduces an epoxide group at the C18-C19 position of the side chain.[1]

Regulation of the pld gene cluster is controlled by a pathway-specific transcriptional activator, PldR , which belongs to the Large ATP-binding regulators of the LuxR (LAL) family. Overexpression of pldR has been shown to reactivate and enhance pladienolide production, indicating its role as a positive regulator.

The Biosynthetic Pathway of Pladienolide B

The biosynthesis of pladienolide B, a well-studied member of the pladienolide family, proceeds through a series of enzymatic steps. The current understanding of the pathway is illustrated below.

Pladienolide_Biosynthesis Propionyl_CoA Propionyl-CoA PldA PldAI-IV (PKS) Propionyl_CoA->PldA Methylmalonyl_CoA Methylmalonyl-CoA (x5) Methylmalonyl_CoA->PldA Malonyl_CoA Malonyl-CoA (x4) Malonyl_CoA->PldA PKS_product Polyketide Intermediate PldC PldC (Acetyltransferase) PKS_product->PldC Acetylated_Intermediate 7-O-acetyl Polyketide PldB PldB (C6-Hydroxylase) Acetylated_Intermediate->PldB Hydroxylated_Intermediate 6-hydroxy-7-O-acetyl Polyketide PldD PldD (Epoxidase) Hydroxylated_Intermediate->PldD Pladienolide_B Pladienolide B PldA->PKS_product Polyketide Synthesis PldC->Acetylated_Intermediate O-Acetylation PldB->Hydroxylated_Intermediate C6-Hydroxylation PldD->Pladienolide_B C18,19-Epoxidation

Caption: Proposed biosynthetic pathway of Pladienolide B in Streptomyces.

While the general sequence of post-PKS modifications is believed to be O-acetylation followed by hydroxylation and epoxidation, some studies suggest that O-acetylation may not be the initial step and that the tailoring enzymes may act in a different order or with some degree of promiscuity.

Quantitative Data on Pladienolide Production and Activity

Quantitative analysis of pladienolide production is crucial for optimizing fermentation processes and for understanding the efficiency of the biosynthetic pathway. The following table summarizes the reported inhibitory concentrations of various pladienolide congeners.

CompoundTarget/AssayIC50 (µM)
Pladienolide BHypoxia-induced VEGF promoter0.0018
Pladienolide DHypoxia-induced VEGF promoter0.0021
Pladienolide AHypoxia-induced VEGF promoter0.0029
Pladienolide CHypoxia-induced VEGF promoter0.018
Pladienolide EHypoxia-induced VEGF promoter0.28
Pladienolide FHypoxia-induced VEGF promoter2.89

Data compiled from various sources.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the pladienolide biosynthetic pathway.

Gene Knockout via CRISPR-Cas9

The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. A general workflow for generating a gene knockout in S. platensis is as follows:

Gene_Knockout_Workflow cluster_design 1. Construct Design cluster_cloning 2. Plasmid Construction cluster_transformation 3. Transformation and Selection cluster_verification 4. Mutant Verification Design_gRNA Design sgRNA targeting the gene of interest Clone_gRNA Clone sgRNA into a Cas9-expressing vector Design_gRNA->Clone_gRNA Design_HR Design homology repair templates (HRTs) flanking the target gene Clone_HR Clone HRTs into the same or a separate vector Design_HR->Clone_HR Conjugation Introduce the plasmid(s) into S. platensis via intergeneric conjugation from E. coli Clone_gRNA->Conjugation Clone_HR->Conjugation Selection Select for exconjugants containing the plasmid Conjugation->Selection PCR_Screening Screen colonies by PCR to identify potential knockouts Selection->PCR_Screening Sequencing Confirm the gene deletion by Sanger sequencing PCR_Screening->Sequencing Phenotype_Analysis Analyze the mutant phenotype (e.g., loss of pladienolide production) Sequencing->Phenotype_Analysis

Caption: General workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

Detailed Method for pldB Knockout:

  • sgRNA Design: Design a specific single-guide RNA (sgRNA) targeting a unique 20-bp sequence within the pldB coding region, followed by a protospacer adjacent motif (PAM) sequence (NGG).

  • Homology Arm Design: Amplify ~1.5-2.0 kb DNA fragments upstream and downstream of the pldB gene to serve as homology repair templates.

  • Vector Construction: Clone the sgRNA and the two homology arms into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2.

  • Conjugation: Transform the final construct into an E. coli donor strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. platensis.

  • Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media and screen for double-crossover events (gene knockout) by replica plating and PCR analysis.

  • Verification: Confirm the deletion of pldB by PCR and subsequent sequencing of the genomic region. The resulting mutant is expected to produce 6-dehydroxypladienolide B.[1]

Overexpression of the Transcriptional Activator pldR

Overexpression of pldR is a key strategy to enhance pladienolide production and to isolate biosynthetic intermediates.

Protocol:

  • Gene Amplification: Amplify the pldR gene from S. platensis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector Construction: Clone the amplified pldR fragment into a suitable Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*). An integrative vector (e.g., pSET152-based) is often preferred for stable expression.

  • Conjugation and Selection: Introduce the overexpression construct into S. platensis via intergeneric conjugation from an E. coli donor strain. Select for exconjugants containing the integrated plasmid.

  • Fermentation and Analysis: Cultivate the pldR-overexpressing strain and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC or LC-MS to compare pladienolide production levels and to identify any newly accumulated congeners.

Precursor Feeding Studies

While specific precursor feeding studies for pladienolide biosynthesis are not extensively detailed in the available literature, a general protocol can be adapted to investigate the incorporation of labeled precursors.

Protocol:

  • Culture Preparation: Grow S. platensis in a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation (e.g., late exponential phase), add a stable isotope-labeled precursor (e.g., [1-¹³C]acetate, [1-¹³C]propionate, or [methyl-¹³C]methionine) to the culture.

  • Incubation: Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into pladienolides.

  • Extraction and Analysis: Extract the pladienolides from the culture and analyze the purified compounds by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information can help to elucidate the origin of the building blocks of the polyketide chain and the timing of specific enzymatic modifications.

Conclusion

The biosynthetic pathway of pladienolides in Streptomyces is a complex and fascinating process involving a large PKS machinery and a series of precise tailoring enzymes. Understanding this pathway at a molecular level is crucial for the rational design of novel pladienolide analogs with improved therapeutic properties. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate details of pladienolide biosynthesis and for the bioengineering of these potent antitumor agents. Further research is needed to fully characterize the kinetics and substrate specificities of the biosynthetic enzymes and to unravel the complete regulatory network governing the expression of the pld gene cluster.

References

Unveiling the Molecular Target of Pladienolide D: A Technical Guide to its Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides, a class of macrolides isolated from Streptomyces platensis, have garnered significant attention in the field of oncology for their potent antitumor activities. Among these, Pladienolide D and its analogues, particularly Pladienolide B, have been the subject of intensive research to elucidate their mechanism of action. This in-depth technical guide provides a comprehensive overview of the molecular target identification and characterization of this compound, offering valuable insights for researchers and professionals in drug development. Through a detailed exploration of experimental methodologies, quantitative data, and the intricate signaling pathways involved, this document serves as a core resource for understanding the therapeutic potential of this promising class of compounds.

Molecular Target Identification: Unmasking the Spliceosome as the Key Player

The journey to identify the molecular target of pladienolides has involved a combination of sophisticated biochemical and chemical biology techniques. These efforts have unequivocally identified the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome, as the direct target of these macrolides.[1][2][3][4] The spliceosome is a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.[5]

Affinity-Based Approaches

Initial efforts to pinpoint the cellular binding partner of pladienolides utilized affinity-based methods. These techniques leverage the specific interaction between a ligand (in this case, a pladienolide derivative) and its protein target.

  • Affinity Chromatography: In this classic technique, a derivative of pladienolide is immobilized on a solid support, such as agarose beads, creating an "affinity matrix." A cellular lysate is then passed through this matrix. The protein target, by virtue of its specific binding to the immobilized pladienolide, is retained on the matrix while other proteins are washed away. The bound protein can then be eluted and identified using techniques like mass spectrometry.

  • Photoaffinity Labeling: This powerful technique utilizes a chemically modified pladienolide probe containing a photoreactive group and a reporter tag, such as biotin.[6][7] The probe is incubated with cells or a cell lysate, allowing it to bind to its target. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, permanently "labeling" it. The biotin tag then allows for the specific capture of the labeled protein using streptavidin-coated beads. Subsequent analysis by SDS-PAGE and mass spectrometry reveals the identity of the target protein. Studies using a photoaffinity/biotin (PB)-tagged pladienolide probe successfully identified a 140-kDa protein within the SF3b complex as the binding partner.[3][6]

Genetic Approaches: The Power of Resistance Mutations

Compelling evidence for SF3B1 as the direct target of pladienolides comes from the identification of resistance mutations. Cancer cell lines resistant to the cytotoxic effects of pladienolide have been found to harbor specific point mutations in the SF3B1 gene.[4][8] These mutations, often located in the binding pocket of the drug, reduce the affinity of SF3B1 for pladienolide, thereby conferring resistance. This genetic evidence provides a strong causal link between SF3B1 and the biological activity of pladienolides.

Characterization of the this compound-SF3B1 Interaction

Following the identification of SF3B1 as the molecular target, research efforts have focused on characterizing the nature of this interaction and its functional consequences.

Inhibition of Pre-mRNA Splicing

Pladienolides exert their antitumor effects by directly inhibiting the catalytic activity of the spliceosome.[6] By binding to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), pladienolides interfere with the early stages of spliceosome assembly, specifically the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[5] This disruption leads to the accumulation of unspliced pre-mRNA transcripts and the generation of aberrant mRNA molecules, ultimately resulting in cell cycle arrest and apoptosis.

Quantitative Analysis of Biological Activity

Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
HeLaCervical Cancer~1.5 - 2[2][9]
K562Chronic Myeloid Leukemia25[1]
HELErythroleukemia1.5[1]
MKN-1Gastric Cancer0.6[10][11]
MKN-7Gastric Cancer4.0[10][11]
MKN-28Gastric Cancer1.0[10][11]
MKN-45Gastric Cancer0.8[10][11]
NUGC-3Gastric Cancer2.8[10][11]
NUGC-4Gastric Cancer0.6[10][11]

Downstream Signaling Pathways: The Cellular Consequences of Splicing Inhibition

The inhibition of pre-mRNA splicing by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Understanding these downstream signaling pathways is crucial for comprehending the full spectrum of its antitumor activity.

Apoptosis Induction

Pladienolide-induced apoptosis is a key mechanism of its cancer cell-killing activity. The accumulation of improperly spliced mRNAs and the subsequent disruption of protein homeostasis activate intrinsic apoptotic pathways. In HeLa cells, inhibition of SF3B1 by Pladienolide B leads to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform.[12] This shift in the p73 balance contributes to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner of apoptosis.[12]

Pladienolide_Apoptosis_Pathway cluster_splicing Splicing Inhibition cluster_apoptosis Apoptotic Cascade Pladienolide This compound SF3B1 SF3B1 (Spliceosome) Pladienolide->SF3B1 Inhibits Splicing Pre-mRNA Splicing p73_splicing p73 Splicing TAp73_inc ↑ TAp73 (pro-apoptotic) p73_splicing->TAp73_inc deltaNp73_dec ↓ ΔNp73 (anti-apoptotic) p73_splicing->deltaNp73_dec Bax_Bcl2 ↑ Bax/Bcl-2 ratio TAp73_inc->Bax_Bcl2 deltaNp73_dec->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pladienolide_CellCycle_Pathway cluster_splicing Splicing Inhibition Pladienolide This compound SF3B1 SF3B1 (Spliceosome) Pladienolide->SF3B1 Inhibits Splicing Pre-mRNA Splicing Gene_Expression Aberrant Gene Expression Splicing->Gene_Expression Disrupts CellCycle_Proteins ↓ Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Gene_Expression->CellCycle_Proteins G1_Arrest G1 Arrest CellCycle_Proteins->G1_Arrest G2M_Arrest G2/M Arrest CellCycle_Proteins->G2M_Arrest Affinity_Chromatography_Workflow start Start immobilize Immobilize this compound on Beads start->immobilize lyse Prepare Cell Lysate start->lyse bind Incubate Lysate with Beads immobilize->bind lyse->bind wash Wash Beads bind->wash elute Elute Bound Proteins wash->elute analyze SDS-PAGE & Mass Spec elute->analyze end Identify Target analyze->end Photoaffinity_Labeling_Workflow start Start incubate Incubate Cells/Lysate with Photoaffinity Probe start->incubate uv UV Cross-linking incubate->uv lyse Cell Lysis (if applicable) uv->lyse capture Capture with Streptavidin Beads uv->capture If using lysate lyse->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze SDS-PAGE & Mass Spec elute->analyze end Identify Target analyze->end

References

Biological activity of Pladienolide D as a splicing inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pladienolide D as a Splicing Inhibitor

Introduction: Pre-mRNA Splicing and the Spliceosome

In eukaryotic gene expression, the process of pre-messenger RNA (pre-mRNA) splicing is a critical step for the maturation of mRNA. This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome recognizes and excises non-coding sequences (introns) from pre-mRNA and ligates the coding sequences (exons) to produce a mature mRNA transcript ready for translation. The spliceosome is composed of five small nuclear RNAs (snRNAs: U1, U2, U4, U5, and U6) and over 100 proteins, which assemble in a stepwise manner onto the pre-mRNA.

The fidelity of splicing is paramount for normal cellular function. Aberrant splicing is now recognized as a hallmark of various diseases, including many types of cancer.[1] Mutations in core components of the spliceosome, or dysregulation of their activity, can lead to the production of oncogenic protein isoforms, making the spliceosome an attractive therapeutic target.[2]

The SF3B Complex: A Key Therapeutic Target

Within the spliceosome, the Splicing Factor 3b (SF3B) complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] It plays an essential role in the early stages of spliceosome assembly by recognizing the branch point sequence (BPS) within the intron.[4] The SF3B1 subunit, a large 145 kDa protein, is a central player in this complex and has been identified as the direct molecular target for a class of potent anti-tumor natural products, including Pladienolides.[2][5] Given that SF3B1 is one of the most frequently mutated splicing factors in cancers like myelodysplastic syndromes and chronic lymphocytic leukemia, it has emerged as a significant target for drug development.[6][7]

This compound: A Potent SF3B1 Modulator

Pladienolides are a class of 12-membered macrolides first isolated from the engineered strain Streptomyces platensis Mer-11107.[7][8] Among these, Pladienolide B and this compound have demonstrated potent antitumor activities both in vitro and in vivo.[9] These compounds exert their biological effect by directly binding to the SF3B1 subunit of the SF3B complex.[2][10] This interaction interferes with the conformation of SF3B1 required for its function, ultimately stalling the splicing process.[5][11] this compound is produced via the 16-hydroxylation of Pladienolide B.[8] Both Pladienolide B and D exhibit similar potencies in their splicing inhibition and anti-proliferative effects.[6][9]

Mechanism of Action

This compound binds to a tunnel-like cavity formed between the HEAT repeats of SF3B1 and the partner protein PHF5A.[1][12] This binding event locks SF3B1 in an "open" conformation, which prevents the conformational changes necessary for stable association with the intron branch point adenosine.[11][12] This inhibition occurs at an early, ATP-dependent stage of spliceosome assembly, leading to the accumulation of the pre-spliceosomal 'A' complex and preventing its transition into the catalytically active 'B' complex.[3][5] The result is a global disruption of pre-mRNA splicing, leading to intron retention and the generation of non-functional mRNA transcripts.[2][13]

cluster_Spliceosome Spliceosome Assembly cluster_Inhibition Inhibition Pathway U1 U1 snRNP Pre_mRNA pre-mRNA (Intron + Exons) U1->Pre_mRNA Binds 5' SS U2 U2 snRNP SF3B1 SF3B1 U2->SF3B1 contains U2->Pre_mRNA Binds BPS PHF5A PHF5A A_Complex A Complex Pre_mRNA->A_Complex Assembly B_Complex B Complex (Catalytically Active) A_Complex->B_Complex Activation Stalled_A Stalled A Complex A_Complex->Stalled_A Stalls at Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA Catalysis PladD This compound BindingSite Binding Pocket (SF3B1 + PHF5A) PladD->BindingSite Binds to BindingSite->A_Complex Prevents Activation

Caption: Mechanism of this compound-mediated splicing inhibition.

Quantitative Biological Activity

The anti-proliferative activity of Pladienolides is highly correlated with their ability to inhibit splicing.[14] The potency is typically measured by the half-maximal inhibitory concentration (IC50) in cell viability assays and in vitro splicing assays. While much of the published data focuses on the closely related Pladienolide B, this compound is reported to have similar potency.[6][9]

Table 1: In Vitro Splicing Inhibition
CompoundAssay SystemSubstrateIC50Reference
Pladienolide BHeLa Nuclear ExtractAdenovirus major late pre-mRNA~100 nM[6]
Pladienolide BHeLa Nuclear ExtractMINX pre-mRNA~50-100 nM[5]
Table 2: Anti-proliferative Activity (IC50)
CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide BHELErythroleukemia1.5 nM[15]
Pladienolide BK562Erythroleukemia25 nM[15]
Pladienolide BGastric Cancer Cell Lines (mean of 6)Gastric Cancer1.6 nM[10]
Pladienolide B Derivative (E7107)Gastric Cancer Cell Lines (mean of 6)Gastric Cancer1.2 nM[10]
Pladienolide BHeLaCervical Cancer~1.3 - 13.9 µM (varies by study)[16]
Pladienolide BPrimary Cultured Gastric Cancer Cells (mean of 12)Gastric Cancer4.9 nM[10]

Note: The derivative E7107 is a synthetic analog of this compound.[10]

Key Experimental Methodologies

Evaluating the activity of a splicing inhibitor like this compound involves a series of specialized biochemical and cell-based assays.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the spliceosome's catalytic activity in a cell-free system.

Protocol:

  • Preparation of Nuclear Extract: HeLa cell nuclear extract, which contains all the necessary splicing factors, is prepared using established protocols (e.g., Dignam method).[5]

  • Pre-mRNA Substrate Synthesis: A pre-mRNA substrate, commonly derived from the adenovirus major late (AdML) transcript, is synthesized via T7 run-off transcription.[6] The substrate is internally labeled with [α-³²P]UTP for visualization.[6]

  • Splicing Reaction: The reaction is assembled in a buffer containing potassium glutamate, magnesium acetate, ATP, and creatine phosphate.[5] The ³²P-labeled pre-mRNA substrate (~5-10 nM) is incubated with HeLa nuclear extract (typically 50% v/v) at 30°C.[6]

  • Inhibitor Addition: this compound (or other test compounds), dissolved in a vehicle like DMSO, is added to the reaction mixture at various concentrations. A DMSO-only reaction serves as the negative control.[6]

  • RNA Extraction and Analysis: After incubation (typically 30-60 minutes), the reaction is stopped, and RNA is extracted using methods like phenol-chloroform extraction or TRIzol.[5][6]

  • Visualization: The extracted RNA products (pre-mRNA, mRNA, splicing intermediates) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[6] The gel is then visualized by phosphorimaging.

  • Quantification: The intensity of the bands corresponding to pre-mRNA and mature mRNA are quantified. Splicing efficiency is calculated as the ratio of mRNA to total RNA (mRNA + pre-mRNA).[5] IC50 values are determined by plotting splicing efficiency against inhibitor concentration.[6]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_extract Prepare HeLa Nuclear Extract assemble Assemble Reaction: Extract + Substrate + ATP prep_extract->assemble prep_rna Synthesize ³²P-labeled pre-mRNA Substrate prep_rna->assemble add_inhibitor Add this compound (or DMSO control) assemble->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate extract_rna Stop Reaction & Extract RNA incubate->extract_rna run_gel Denaturing PAGE extract_rna->run_gel visualize Phosphorimaging run_gel->visualize quantify Quantify Bands & Calculate IC50 visualize->quantify

Caption: Experimental workflow for an in vitro splicing assay.
Cell Viability / Proliferation Assay

These assays measure the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Protocol (MTS Assay Example):

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).[13] Wells with untreated cells or vehicle (DMSO) serve as controls.

  • Reagent Addition: After incubation, a tetrazolium compound solution (like CellTiter 96 AQueous One Solution Reagent) is added to each well.[13]

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the tetrazolium compound into a colored formazan product.[13]

  • Measurement: The absorbance of the formazan product is measured using a 96-well plate reader at a specific wavelength (e.g., 490 nm).[13]

  • Data Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Downstream Cellular Effects

The inhibition of splicing by this compound triggers a cascade of cellular events, ultimately leading to cell death and proliferation arrest in cancer cells.

  • Cell Cycle Arrest: Treatment with Pladienolide B has been shown to induce cell cycle arrest in either the G0/G1 or G2/M phase, depending on the cell line.[2][15] This prevents cancer cells from progressing through the cell division cycle.

  • Apoptosis Induction: Splicing inhibition leads to the induction of programmed cell death (apoptosis).[2] This can be mediated by altering the splicing of key apoptosis-regulating genes. For example, in HeLa cells, Pladienolide B treatment was shown to modulate the splicing of p73, leading to an altered Tap73/ΔNp73 ratio, which in turn affects the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation, culminating in apoptosis.[2]

  • Alternative Splicing Modulation: this compound does not simply block all splicing but rather modulates it, causing intron retention and exon skipping in a transcript-specific manner.[2][11] This can lead to the downregulation of oncogenes or the upregulation of pro-apoptotic isoforms of genes like BCL-X.[17]

cluster_effects Downstream Cellular Consequences PladD This compound SF3B1 SF3B1 Inhibition PladD->SF3B1 Splicing Aberrant Splicing (Intron Retention) SF3B1->Splicing p73 Altered p73 Splicing (↑Tap73 / ↓ΔNp73) Splicing->p73 CycleArrest G2/M Phase Cell Cycle Arrest Splicing->CycleArrest Affects cell cycle regulators BaxBcl2 ↓ Bax/Bcl-2 Ratio p73->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Downstream signaling effects of this compound in HeLa cells.

Conclusion

This compound is a potent and specific inhibitor of the SF3B1 component of the spliceosome. By binding to a critical pocket in SF3B1, it allosterically inhibits the conformational changes required for splicing, leading to spliceosome stalling and the accumulation of unspliced pre-mRNA. This activity translates to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. The detailed understanding of its mechanism of action and the availability of robust assays for its evaluation make this compound and its analogs valuable tools for studying the fundamental biology of splicing and promising candidates for the development of novel anti-cancer therapeutics targeting the spliceosome.

References

Methodological & Application

Application Notes and Protocols for In Vitro Splicing Assays with Pladienolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro splicing assays to evaluate the inhibitory effects of Pladienolide D, a potent splicing modulator. The information is intended for researchers in molecular biology, cancer biology, and drug development who are investigating the mechanism of splicing and developing novel anti-cancer therapeutics.

Pladienolides are a class of macrolides that inhibit the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] This inhibition is achieved by targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2][3] By interfering with the function of the SF3b complex, Pladienolides can induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anti-tumor agents.[4] this compound has been shown to exhibit potent antitumor activities and its mechanism of action is through the impairment of in vivo splicing.[2] It demonstrates similar potency to the well-characterized Pladienolide B in its effects on splicing.[5]

This document outlines the necessary reagents, equipment, and a step-by-step procedure for performing an in vitro splicing assay using HeLa cell nuclear extracts and a radiolabeled pre-mRNA substrate.

Quantitative Data: In Vitro Splicing Inhibition

The following table summarizes the inhibitory concentration (IC50) values for Pladienolide B, a closely related analog of this compound with similar activity. This data provides a quantitative reference for the expected potency of this compound in in vitro splicing assays.

CompoundAssay SystemSubstrateIC50Reference
Pladienolide BHeLa Cell Nuclear ExtractAdenovirus major late transcript1.2 ± 1.1 nM[4]
Pladienolide B DerivativeGastric Cancer Cell LinesEndogenous pre-mRNAs1.2 ± 1.1 nM[4]

Signaling Pathway of this compound in Splicing Inhibition

This compound, like other Pladienolide analogs, targets the SF3b complex within the U2 snRNP of the spliceosome. The following diagram illustrates the key steps in spliceosome assembly and the point of inhibition by this compound.

Pladienolide_Mechanism cluster_spliceosome Spliceosome Assembly cluster_inhibition Inhibition by this compound Pre-mRNA Pre-mRNA E_complex E Complex (U1 snRNP) Pre-mRNA->E_complex A_complex A Complex (U2 snRNP recruitment) E_complex->A_complex B_complex B Complex (U4/U6.U5 tri-snRNP) A_complex->B_complex C_complex C Complex (Catalytically Active) B_complex->C_complex Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Pladienolide_D This compound SF3b SF3b Complex (in U2 snRNP) Pladienolide_D->SF3b binds to SF3b->A_complex inhibits formation

Caption: Mechanism of this compound Splicing Inhibition.

Experimental Workflow for In Vitro Splicing Assay

The following diagram outlines the general workflow for the in vitro splicing assay to assess the effect of this compound.

In_Vitro_Splicing_Workflow Start Start Prepare_Reagents Prepare Reagents: - Radiolabeled pre-mRNA - HeLa Nuclear Extract - this compound dilutions Start->Prepare_Reagents Setup_Reaction Set up Splicing Reaction Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction & Proteinase K Digestion Incubate->Stop_Reaction RNA_Extraction Phenol:Chloroform RNA Extraction Stop_Reaction->RNA_Extraction RNA_Precipitation Ethanol Precipitation RNA_Extraction->RNA_Precipitation Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis RNA_Precipitation->Gel_Electrophoresis Analysis Autoradiography & Quantification Gel_Electrophoresis->Analysis End End Analysis->End

Caption: In Vitro Splicing Assay Experimental Workflow.

Detailed Experimental Protocol for In Vitro Splicing Assay

This protocol is adapted from established methods for in vitro splicing assays using HeLa cell nuclear extracts.[6][7]

I. Materials and Reagents

  • HeLa Cell Nuclear Extract: Commercially available or prepared from HeLa cells.[8][9]

  • Radiolabeled Pre-mRNA Substrate: 32P-labeled pre-mRNA, typically derived from a well-characterized gene like adenovirus major late (AdML).

  • This compound: Dissolved in DMSO to prepare a stock solution.

  • Splicing Reaction Buffer (2X Concentrate):

    • 40 mM HEPES-KOH, pH 7.3

    • 160 mM KCl

    • 6.4 mM MgCl2

    • 2 mM ATP

    • 40 mM Creatine Phosphate

    • 2 mM DTT

    • RNase-free water

  • Proteinase K Solution: 20 mg/mL in sterile water.

  • Proteinase K Digestion Buffer (2X):

    • 200 mM Tris-HCl, pH 7.5

    • 25 mM EDTA

    • 300 mM NaCl

    • 2% SDS

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • RNA Loading Buffer:

    • 95% Formamide

    • 20 mM EDTA

    • 0.05% Bromophenol Blue

    • 0.05% Xylene Cyanol FF

  • Denaturing Polyacrylamide Gel (e.g., 6-8% acrylamide, 7M Urea) in 1X TBE buffer

  • 1X TBE Buffer:

    • 89 mM Tris base

    • 89 mM Boric acid

    • 2 mM EDTA

II. Equipment

  • Microcentrifuge

  • Heating blocks or water baths (30°C and 37°C)

  • Vortex mixer

  • Gel electrophoresis apparatus

  • Phosphorimager or X-ray film and cassettes

  • RNase-free pipette tips and microcentrifuge tubes

III. Experimental Procedure

A. In Vitro Splicing Reaction

  • Thaw the HeLa nuclear extract and all reaction components on ice.

  • Prepare serial dilutions of this compound in DMSO. A final DMSO concentration in the splicing reaction should be kept below 1%.

  • In an RNase-free microcentrifuge tube on ice, assemble the splicing reaction in the following order (for a final volume of 25 µL):

    • RNase-free water: to a final volume of 25 µL

    • 2X Splicing Reaction Buffer: 12.5 µL

    • 32P-labeled pre-mRNA substrate: ~20 fmol (0.1-0.4 µL)

    • This compound dilution or DMSO (vehicle control): 1 µL

    • HeLa Nuclear Extract: 4-10 µL (the optimal amount should be determined empirically)[7]

  • Gently mix the reaction by pipetting up and down.

  • Incubate the reaction at 30°C for 30 to 120 minutes. The optimal incubation time may vary depending on the substrate and nuclear extract activity.

B. RNA Isolation

  • Stop the splicing reaction by adding 175 µL of a master mix containing Proteinase K digestion buffer and Proteinase K (final concentration of 0.25 mg/mL).[6]

  • Incubate at 37°C for 15-30 minutes to digest the proteins.

  • Add 200 µL of phenol:chloroform:isoamyl alcohol, vortex vigorously for 30 seconds, and centrifuge at maximum speed for 5 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Precipitate the RNA by incubating at -20°C for at least 30 minutes or -80°C for 15 minutes.

  • Centrifuge at maximum speed for 15-20 minutes at 4°C to pellet the RNA.

  • Carefully aspirate the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C, remove the supernatant, and air-dry the pellet for 5-10 minutes.

C. Analysis of Splicing Products

  • Resuspend the RNA pellet in 10 µL of RNA loading buffer.

  • Denature the samples by heating at 95°C for 3-5 minutes and then snap-cool on ice.

  • Load the samples onto a denaturing polyacrylamide/urea gel.

  • Run the gel at a constant power until the bromophenol blue dye reaches the bottom of the gel.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film.

  • Analyze the results by quantifying the band intensities corresponding to the pre-mRNA, spliced mRNA, and splicing intermediates. Calculate the percentage of splicing inhibition relative to the DMSO control.

References

Application Notes and Protocols for Pladienolide D in Cancer Cell Line Viability Assays (MTS/MTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolide D is a potent macrocyclic lactone that functions as a modulator of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 (splicing factor 3b subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), this compound and its well-characterized analog Pladienolide B disrupt the splicing process. This interference with mRNA maturation leads to cell cycle arrest and apoptosis in cancer cells, making this compound a compound of significant interest for cancer research and drug development.[1][2][3][4]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using the common MTS and MTT viability assays. The information presented is compiled from studies on Pladienolide B, a closely related and more extensively studied compound, and is expected to be highly applicable to this compound due to their structural and functional similarities.

Mechanism of Action: Splicing Modulation

This compound binds to the SF3B1 subunit of the spliceosome, inhibiting its function.[4] This leads to the retention of introns in mRNA transcripts and ultimately disrupts the production of mature, functional mRNA. The cellular consequences of this splicing modulation include:

  • Cell Cycle Arrest: Disruption of the splicing of genes critical for cell cycle progression can lead to arrest at various phases, most notably G1 and G2/M.

  • Induction of Apoptosis: The altered splicing of key apoptosis-regulating genes, such as those in the p73 and Wnt/β-catenin signaling pathways, can shift the balance towards programmed cell death.[2][5]

Data Presentation: Cytotoxicity of Pladienolide Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Pladienolide B, a potent analog of this compound, in various cancer cell lines as determined by MTT or similar viability assays. These values demonstrate the potent anti-proliferative activity of this class of compounds.

Note: While the following data is for Pladienolide B, it serves as a strong reference for designing experiments with this compound. Researchers are encouraged to perform initial dose-response experiments to determine the specific IC50 of this compound in their cell lines of interest.

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
MKN-1Gastric CancerMTT1.0[1]
MKN-28Gastric CancerMTT4.0[1]
MKN-45Gastric CancerMTT0.6[1]
MKN-74Gastric CancerMTT2.1[1]
NUGC-3Gastric CancerMTT0.8[1]
NUGC-4Gastric CancerMTT1.1[1]
HeLaCervical CancerMTSLow nanomolar[6]
HELErythroleukemiaTrypan Blue~2.5 (at 72h)[7]
K562ErythroleukemiaTrypan Blue~5 (at 72h)[7]

Experimental Protocols

General Workflow for Cell Viability Assays

The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability using MTS or MTT assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells plate_cells 2. Seed Cells in 96-well Plates cell_culture->plate_cells prepare_drug 3. Prepare this compound Dilutions plate_cells->prepare_drug add_drug 4. Treat Cells with this compound prepare_drug->add_drug incubate_drug 5. Incubate for 24-72 hours add_drug->incubate_drug add_reagent 6. Add MTS or MTT Reagent incubate_drug->add_reagent incubate_reagent 7. Incubate for 1-4 hours add_reagent->incubate_reagent solubilize 8. Solubilize Formazan (MTT only) incubate_reagent->solubilize read_plate 9. Read Absorbance solubilize->read_plate calculate_viability 10. Calculate Percent Viability read_plate->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for MTS/MTT cell viability assays.

Detailed Protocol for MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay utilizes a tetrazolium compound, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS], and an electron coupling reagent (phenazine ethosulfate; PES).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.

Detailed Protocol for MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTS Assay Protocol.

  • MTT Assay:

    • After the drug incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Follow step 4 from the MTS Assay Protocol to calculate percent viability and determine the IC50 value.

Signaling Pathways Affected by this compound

This compound's impact on splicing affects multiple signaling pathways critical for cancer cell survival and proliferation. Below are diagrams illustrating the key pathways modulated by this compound.

Wnt/β-catenin Signaling Pathway

This compound has been shown to downregulate key components of the Wnt/β-catenin pathway, leading to reduced cell proliferation.[5]

G cluster_wnt Wnt/β-catenin Pathway PladienolideD This compound SF3B1 SF3B1 PladienolideD->SF3B1 inhibits Splicing Splicing of Wnt Pathway Components SF3B1->Splicing disrupts LRP6 LRP6 Splicing->LRP6 downregulates pLRP6 p-LRP6 Splicing->pLRP6 reduced LRP6->pLRP6 phosphorylation beta_catenin β-catenin pLRP6->beta_catenin stabilizes pLRP6->beta_catenin destabilized TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin->TargetGenes reduced activation TCF_LEF->TargetGenes induces Proliferation Cell Proliferation TargetGenes->Proliferation promotes TargetGenes->Proliferation inhibited

Caption: this compound inhibits Wnt/β-catenin signaling.

p73 Signaling Pathway

This compound can modulate the splicing of the TP73 gene, leading to an increased ratio of the pro-apoptotic TAp73 isoform to the anti-apoptotic ΔNp73 isoform. This shift promotes apoptosis.[2]

G cluster_p73 p73 Signaling Pathway PladienolideD This compound SF3B1 SF3B1 PladienolideD->SF3B1 inhibits TP73_splicing TP73 pre-mRNA Splicing SF3B1->TP73_splicing modulates TAp73 TAp73 (pro-apoptotic) TP73_splicing->TAp73 favors isoform production deltaNp73 ΔNp73 (anti-apoptotic) TP73_splicing->deltaNp73 disfavors isoform production Bax Bax TAp73->Bax upregulates Bcl2 Bcl-2 deltaNp73->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase3 Caspase-3 activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound promotes apoptosis via p73 splicing.

Conclusion

This compound represents a promising class of anti-cancer compounds that target the spliceosome. The MTS and MTT assays are robust and straightforward methods for quantifying the cytotoxic effects of this compound in various cancer cell lines. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to evaluate the therapeutic potential of this compound. Further investigation into the specific effects of this compound on a broader range of cancer types and its in vivo efficacy is warranted.

References

Application Notes and Protocols: Pladienolide D in Gastric Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of macrolides that have demonstrated potent antitumor activity by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. Specifically, Pladienolides bind to the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP), leading to the inhibition of the splicing process.[1][2] This disruption of mRNA maturation results in cell cycle arrest and apoptosis in cancer cells.[3] While much of the in vivo research in gastric cancer has been conducted with the closely related Pladienolide B and its derivatives, E7107, a derivative of Pladienolide D, has also been investigated, indicating a shared mechanism of action.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound and its close analogs in preclinical xenograft models of gastric cancer, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in this field.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Pladienolide derivatives in gastric cancer models.

Table 1: In Vitro Activity of Pladienolide Derivatives against Gastric Cancer Cell Lines

CompoundCell LineMean IC50 (nM)IC50 Range (nM)
Pladienolide B6 Gastric Cancer Cell Lines1.6 ± 1.20.6 - 4.0
Pladienolide B Derivative6 Gastric Cancer Cell Lines1.2 ± 1.10.4 - 3.4

Data extracted from a study on Pladienolide B and its derivative, demonstrating potent in vitro activity against a panel of gastric cancer cell lines.[1]

Table 2: In Vivo Efficacy of Pladienolide B Derivative in Primary Cultured Gastric Cancer Xenograft Models

Treatment GroupNumber of MiceMean Relative Tumor Volume (RTV)Complete Response (CR) Rate (%)
Vehicle55.5 ± 1.30
Pladienolide B Derivative50.0 ± 0.0100

This table summarizes the results from a xenograft experiment using primary cultured gastric cancer cells from a patient (Case 6). The Pladienolide B derivative led to complete tumor regression.[1]

Table 3: Summary of Xenograft Studies with Primary Cultured Cells

Number of Patients (Primary Cells)Total Number of SCID MiceTreatmentOutcome
318Pladienolide B Derivative (intraperitoneal)All tumors completely disappeared within 2 weeks.

This data highlights the potent in vivo effect of a Pladienolide B derivative in xenograft models established from primary patient-derived gastric cancer cells.[5]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

The primary mechanism of action for this compound and its analogs is the inhibition of the SF3b complex within the spliceosome. This leads to a cascade of downstream events culminating in cancer cell death.

PladienolideD_Pathway Mechanism of Action of this compound in Gastric Cancer PladienolideD This compound SF3b SF3b Subunit (of Spliceosome) PladienolideD->SF3b binds and inhibits Spliceosome Spliceosome Assembly PladienolideD->Spliceosome disrupts SF3b->Spliceosome is a core component of Splicing pre-mRNA Splicing Inhibition Spliceosome->Splicing leads to Unspliced_mRNA Accumulation of Unspliced mRNA (e.g., RIOK3, DNAJB1) Splicing->Unspliced_mRNA results in Protein_Expression Altered Protein Expression Unspliced_mRNA->Protein_Expression causes CellCycleArrest Cell Cycle Arrest (G1/G2-M) Protein_Expression->CellCycleArrest induces Apoptosis Apoptosis Protein_Expression->Apoptosis induces Xenograft_Workflow Gastric Cancer Xenograft Experimental Workflow CellCulture 1. Cell Culture (e.g., MKN74 or Primary Patient Cells) Implantation 2. Subcutaneous Implantation (2 x 10^6 cells in SCID mice) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Volume = L x W^2 x 0.5) Implantation->TumorGrowth Randomization 4. Randomization (Tumor volume 100-300 mm^3) TumorGrowth->Randomization Treatment 5. Treatment Administration (e.g., 10 mg/kg Pladienolide derivative, i.p.) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor excision) Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (Histology, RT-PCR for unspliced mRNA, TUNEL assay) Endpoint->Analysis

References

Application Notes and Protocols for Inducing Apoptosis with Pladienolide D in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolide D is a potent macrocyclic lactone that has demonstrated significant anti-tumor activity in various cancer cell lines. It functions as a highly specific inhibitor of the SF3b1 (splicing factor 3b subunit 1), a core component of the spliceosome. By binding to SF3b1, this compound modulates pre-mRNA splicing, leading to an accumulation of unspliced mRNA, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in breast cancer cells, aiding in the research and development of novel anti-cancer therapeutics.

Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting the spliceosome, a critical cellular machinery responsible for intron removal from pre-mRNA. The specific inhibition of the SF3b1 subunit disrupts the normal splicing process. This disruption leads to the production of aberrant mRNA transcripts and a global alteration in gene expression. Consequently, this interference with splicing triggers a cellular stress response, culminating in the activation of the intrinsic apoptotic pathway.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Pladienolide analogs in inducing cell death in breast cancer cell lines. While specific data for this compound is limited in publicly available literature, data for its closely related analog, Pladienolide B, which shares the same mechanism of action, is presented.

Cell Line SubtypeCell LineIC50 (nM) of Pladienolide B
LuminalMCF-7~1
Basal AHs578T~1
Basal B (TNBC)MDA-MB-231~1

Table 1: Anti-proliferative activity of Pladienolide B in various breast cancer cell lines.[1]

Signaling Pathway

The induction of apoptosis by this compound is initiated by the inhibition of the SF3b1 subunit of the spliceosome. This leads to aberrant pre-mRNA splicing and subsequent cellular stress. The downstream signaling cascade converges on the mitochondrial (intrinsic) pathway of apoptosis. Key molecular events include the altered expression of Bcl-2 family proteins, leading to a decreased anti-apoptotic to pro-apoptotic protein ratio (e.g., Bcl-2/Bax). This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.

PladienolideD_Apoptosis_Pathway PladienolideD This compound SF3b1 SF3b1 (Spliceosome) PladienolideD->SF3b1 Inhibits Splicing Aberrant pre-mRNA Splicing SF3b1->Splicing Disrupts Stress Cellular Stress Splicing->Stress Bcl2_family Modulation of Bcl-2 Family Proteins Stress->Bcl2_family Bax Bax (pro-apoptotic) ↑ Bcl2_family->Bax Bcl2 Bcl-2 (anti-apoptotic) ↓ Bcl2_family->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis PARP->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on breast cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Breast cancer cells

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed Breast Cancer Cells (6-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Harvest Harvest Cells (Trypsinization) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate3 Incubate 15 min (in dark) Stain->Incubate3 FACS Flow Cytometry Analysis Incubate3->FACS Quantify Quantify Apoptotic & Necrotic Cells FACS->Quantify

Experimental workflow for apoptosis detection.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Materials:

  • Breast cancer cells

  • This compound

  • 6-well plates or larger culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Conclusion

This compound represents a promising therapeutic agent for breast cancer by inducing apoptosis through the specific inhibition of the spliceosome component SF3b1. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell models. Further studies are warranted to fully elucidate the detailed signaling pathways and to establish the full therapeutic potential of this compound in breast cancer treatment.

References

Application Note: RT-PCR Analysis of Intron Retention Following Pladienolide D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pladienolides are a class of natural macrolides that exhibit potent antitumor activity by modulating the pre-mRNA splicing process.[1][2] The primary molecular target of these compounds is the Splicing Factor 3b (SF3B) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[3][4][5] Pladienolide D, a derivative in this class, binds to the SF3B1 subunit, interfering with its function and leading to aberrant splicing.[3][5] One of the most significant consequences of SF3B1 inhibition is the widespread retention of introns in mature mRNA transcripts.[6][7][8][9][10]

Retained introns can introduce premature termination codons (PTCs), leading to transcript degradation through nonsense-mediated decay (NMD) or the production of truncated, non-functional proteins.[11][12] This disruption of normal gene expression contributes to the cytotoxic effects of this compound, including cell cycle arrest and apoptosis, making it a compound of interest in cancer therapy.[9][10][13][14]

This application note provides a detailed protocol for the analysis of intron retention using Reverse Transcription Polymerase Chain Reaction (RT-PCR) after treating cancer cells with this compound. We will cover both semi-quantitative and quantitative (qPCR) methods to detect and measure the levels of intron-retained transcripts for specific genes of interest.

Mechanism of Action: this compound-induced Intron Retention

This compound exerts its effect by physically interacting with the SF3B1 protein within the spliceosome. This binding event prevents the proper recognition of the branch point sequence within the intron, stalling the splicing process at an early stage.[5][15] The consequence is the failure to excise the intron, leading to its inclusion in the final mRNA transcript.

PladD This compound SF3B1 SF3B1 Subunit (within U2 snRNP) PladD->SF3B1 Binds to Splicing Splicing Catalysis SF3B1->Splicing Inhibits Spliceosome Spliceosome Assembly Spliceosome->Splicing mRNA_spliced Correctly Spliced mRNA Splicing->mRNA_spliced mRNA_retained mRNA with Retained Intron Splicing->mRNA_retained preRNA pre-mRNA preRNA->Spliceosome Binding Protein Functional Protein mRNA_spliced->Protein NMD Nonsense-Mediated Decay (NMD) or Truncated Protein mRNA_retained->NMD Apoptosis Cell Cycle Arrest & Apoptosis NMD->Apoptosis

Caption: this compound targets SF3B1 to inhibit splicing, leading to intron retention and apoptosis.

Experimental Protocols

This section details the methodology for treating cells with this compound and subsequently analyzing intron retention by RT-PCR.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, 22Rv1, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations typically in the low nanomolar range (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM).[13] Include a DMSO-only vehicle control.

  • Drug Incubation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO.

  • Incubation Period: Incubate the treated cells for a specified period. A time-course experiment (e.g., 6, 12, 24 hours) is advisable to determine the optimal time point for intron retention analysis.[8]

II. RNA Extraction and cDNA Synthesis
  • Cell Lysis and RNA Isolation: Following incubation, aspirate the medium and wash the cells once with ice-cold PBS. Isolate total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer’s instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system.

  • DNase Treatment: To eliminate any contaminating genomic DNA, treat 1-2 µg of total RNA with DNase I according to the manufacturer's protocol. This step is critical to prevent the amplification of genomic introns.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme (e.g., SuperScript II/IV) and oligo(dT) primers or random hexamers.[16] The final reaction volume is typically 20 µL.

III. RT-PCR Analysis of Intron Retention

The analysis of intron retention requires a specific primer design strategy. For each gene of interest, two sets of primers are needed:

  • Spliced Isoform: A forward primer in an upstream exon and a reverse primer in a downstream exon.

  • Intron-Retained Isoform: A forward primer in the upstream exon and a reverse primer within the retained intron.[16]

A housekeeping gene (e.g., GAPDH, ACTB) that is not affected by the treatment should be used as an internal control.

A. Semi-Quantitative RT-PCR

This method is useful for visualizing the relative changes in spliced versus intron-retained transcripts.

  • PCR Reaction: Set up PCR reactions using the synthesized cDNA as a template. Include primer pairs for the spliced isoform, the intron-retained isoform, and the housekeeping gene.

  • Thermal Cycling: Perform PCR with an appropriate number of cycles (typically 25-35 cycles) to ensure amplification is in the exponential phase.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel stained with an ethidium bromide alternative.[11] The band intensities will provide a semi-quantitative measure of the transcript levels. An increase in the band intensity for the intron-retained product with increasing this compound concentration indicates a positive result.

B. Quantitative RT-PCR (qPCR)

This method provides accurate quantification of the change in intron retention.

  • qPCR Reaction: Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.

  • Thermal Cycling: Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol, followed by a melt curve analysis to ensure product specificity.

  • Data Collection: The instrument will record the cycle threshold (Ct) value for each reaction.

cluster_wet_lab Wet Lab Protocol cluster_analysis Data Analysis Culture 1. Cell Culture & Seeding Treatment 2. This compound Treatment Culture->Treatment RNA_Ext 3. Total RNA Extraction Treatment->RNA_Ext cDNA_Syn 4. cDNA Synthesis RNA_Ext->cDNA_Syn qPCR 5. Quantitative RT-PCR cDNA_Syn->qPCR Ct_Val 6. Obtain Ct Values (Spliced, Retained, HKG) qPCR->Ct_Val DeltaCt 7. Calculate ΔCt (Normalization to HKG) Ct_Val->DeltaCt Ratio 8. Calculate Intron Retention Ratio (IR/Spliced) DeltaCt->Ratio FoldChange 9. Determine Fold Change vs. Control Ratio->FoldChange

Caption: Experimental workflow for quantitative analysis of intron retention after drug treatment.

Data Presentation and Analysis

The quantitative data from the qPCR experiment should be clearly structured for comparison. The level of intron retention can be expressed as a ratio of the intron-retained transcript to the correctly spliced transcript, normalized to a housekeeping gene.

Calculation Steps:

  • Normalize to Housekeeping Gene (ΔCt):

    • ΔCt (Spliced) = Ct (Spliced) - Ct (Housekeeping)

    • ΔCt (Retained) = Ct (Retained) - Ct (Housekeeping)

  • Calculate the Ratio (ΔΔCt):

    • ΔΔCt = ΔCt (Retained) - ΔCt (Spliced)

  • Determine Relative Ratio: The relative intron retention ratio can be calculated as 2^-ΔΔCt.

  • Fold Change: To determine the change relative to the control (DMSO), divide the relative ratio of the treated sample by the relative ratio of the control sample.

Example Quantitative Data: DNAJB1 Intron Retention

The following table presents example data for the analysis of DNAJB1 intron retention in HeLa cells treated with this compound for 24 hours.[7]

TreatmentTarget TranscriptAvg. CtΔCt (Normalized to GAPDH)ΔΔCt (Retained - Spliced)Relative IR Ratio (2-ΔΔCt)Fold Change vs. DMSO
DMSO (Control) Spliced DNAJB122.52.5-4.016.01.0
Retained DNAJB126.56.5
GAPDH20.0
This compound (10 nM) Spliced DNAJB124.84.7-1.52.8311.3
Retained DNAJB123.33.2
GAPDH20.1
This compound (50 nM) Spliced DNAJB126.16.00.50.7135.5
Retained DNAJB122.62.5
GAPDH20.1

Interpretation: The data shows a dose-dependent increase in the retention of the target intron in the DNAJB1 gene following treatment with this compound. Concurrently, the level of the correctly spliced transcript decreases. The fold change calculation clearly demonstrates a significant induction of intron retention at nanomolar concentrations of the drug.

References

Quantifying Splicing Modulation by Pladienolide D: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quantitative PCR (qPCR) for the precise measurement of splicing modulation induced by Pladienolide D, a potent inhibitor of the SF3b subunit of the spliceosome. The protocols outlined herein are designed to be a valuable resource for researchers in oncology, molecular biology, and drug development who are investigating the therapeutic potential and mechanism of action of splicing modulators.

Introduction to this compound and Splicing Modulation

This compound, a macrocyclic lactone derived from Streptomyces platensis, is a powerful tool for studying and targeting the pre-mRNA splicing machinery.[1] It belongs to a class of compounds that bind to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] This interaction interferes with the recognition of the branch point sequence during splicing, leading to characteristic splicing alterations such as intron retention and exon skipping.[3][4][5] These disruptions in normal splicing patterns can induce cell cycle arrest and apoptosis in cancer cells, making this compound and its analogs promising candidates for anti-cancer therapies.[6][7]

Quantitative PCR is a sensitive and widely used technique to quantify these splicing changes.[8][9] By designing specific primers to amplify different splice isoforms or to detect the retention of introns, researchers can accurately measure the impact of this compound on target genes. This document provides detailed protocols for cell treatment, RNA extraction, cDNA synthesis, qPCR analysis, and data interpretation.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound modulates pre-mRNA splicing.

G cluster_spliceosome Spliceosome (U2 snRNP) cluster_splicing Pre-mRNA Splicing SF3b1 SF3b1 SF3b1_complex SF3b Complex SF3b1->SF3b1_complex SAP130 SAP130 SAP130->SF3b1_complex p14 p14 p14->SF3b1_complex U2_snRNA U2 snRNA SF3b1_complex->U2_snRNA associates with intron_retention Intron Retention (Exon1-Intron-Exon2) SF3b1_complex->intron_retention inhibition leads to branch_point Branch Point Adenosine U2_snRNA->branch_point recognizes pre_mRNA pre-mRNA (Exon1-Intron-Exon2) pre_mRNA->branch_point contains lariat Lariat Formation branch_point->lariat nucleophilic attack spliced_mRNA Spliced mRNA (Exon1-Exon2) lariat->spliced_mRNA leads to Pladienolide_D This compound Pladienolide_D->SF3b1_complex binds to & inhibits

Caption: this compound targets the SF3b complex of the spliceosome, inhibiting splicing and causing intron retention.

Quantitative Data Summary

The following tables summarize the effective concentrations of Pladienolide B (a close analog of this compound) and the observed splicing modulations in various cancer cell lines. This data can be used as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of Pladienolide B in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment Time (hours)Reference
HeLaCervical Cancer~14[10]
HCT116Colon Carcinoma~14[4]
MCF-7Breast Adenocarcinoma~14[4]
MDA-MB-468Breast Adenocarcinoma~14[4]
Jeko-1Mantle Cell Lymphoma~14[4]
Gastric Cancer Cell Lines (various)Gastric Cancer0.6 - 4.072[3][11]
Pancreatic Ductal Adenocarcinoma CellsPancreatic Cancer2.5 - 2524[6]

Table 2: Examples of Genes with Splicing Modulated by Pladienolides

GeneType of Splicing ModulationEffectReference
DNAJB1Intron RetentionIncreased unspliced transcript[4]
RON (MST1R)Intron RetentionIncreased unspliced transcript[6]
MCL-1Alternative Exon UsageIncreased pro-apoptotic short isoform (MCL-1S)[6]
RBM5Exon SkippingIncreased exon skipping[10]
CCNA2Exon SkippingIncreased exon skipping[10]

Experimental Protocols

This section provides detailed protocols for quantifying this compound-induced splicing modulation.

Experimental Workflow

The overall workflow for the experiment is depicted below.

G cell_culture 1. Cell Culture and Treatment (e.g., HeLa, HCT116) plad_d This compound (or DMSO control) cell_culture->plad_d rna_extraction 2. Total RNA Extraction plad_d->rna_extraction cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. qPCR with Splice-Specific Primers cdna_synthesis->qpcr data_analysis 5. Data Analysis (ΔΔCt or PSI Calculation) qpcr->data_analysis results 6. Quantification of Splicing Modulation data_analysis->results

Caption: Workflow for quantifying splicing modulation by this compound using qPCR.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Extraction and cDNA Synthesis
  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

qPCR Analysis
  • Primer Design: Design qPCR primers to specifically amplify the different splice variants of your target gene.

    • For Intron Retention (e.g., DNAJB1): Design one primer pair that flanks the retained intron to amplify both the spliced and unspliced transcripts. Design a second forward primer within the intron to be paired with the reverse primer in the downstream exon to specifically amplify the unspliced (intron-retained) transcript.

    • For Alternative Exon Usage (e.g., MCL-1): To quantify the inclusion isoform (e.g., MCL-1L), design a forward primer in the alternative exon and a reverse primer in a downstream constitutive exon. To quantify the exclusion isoform (e.g., MCL-1S), design a forward primer in the upstream constitutive exon and a reverse primer that spans the exon-exon junction created by skipping the alternative exon.

    • Reference Gene: Design primers for a stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.

    Table 3: Commercially Available and Example Primer Sequences

Gene TargetPrimer TypeForward Primer (5' - 3')Reverse Primer (5' - 3')Source/Note
Human MCL1For multiple variantsCCAAGAAAGCTGCATCGAACCATCAGCACATTCCTGATGCCACCTOriGene HP214280
Human RON (MST1R)For multiple variantsGCTGGGACTGCATTACGTGATGGTTTGGCTGACTTGTTGTOriGene HP205797
Human DNAJB1 (Intron Retention)Intron-specific (example)Design within retained intronDesign in downstream exonDesign required
Human DNAJB1 (Total)Flanking primers (example)Design in upstream exonDesign in downstream exonDesign required
Human GAPDHReferenceValidated sequenceValidated sequenceMultiple sources
  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based qPCR master mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis to verify product specificity.

Data Analysis

The method of data analysis will depend on the specific splicing event being quantified.

Fold Change in Intron Retention (ΔΔCt Method)

This method is suitable for quantifying the relative increase in the unspliced transcript.

  • Calculate ΔCt: For each sample, normalize the Ct value of the intron-specific amplicon to the Ct value of the reference gene.

    • ΔCt = Ct(intron) - Ct(reference)

  • Calculate ΔΔCt: Normalize the ΔCt of the this compound-treated sample to the ΔCt of the DMSO control sample.

    • ΔΔCt = ΔCt(treated) - ΔCt(control)

  • Calculate Fold Change: The fold change in intron retention is calculated as 2-ΔΔCt.

Percent Spliced-In (PSI) Calculation

PSI is used to determine the relative abundance of an inclusion isoform compared to the total amount of both inclusion and exclusion isoforms.

  • Quantify Isoforms: Use the Ct values for the inclusion and exclusion isoforms. If a direct quantification of the exclusion isoform is not possible, you may need to quantify the total transcript level (using primers in constitutive exons) and subtract the inclusion isoform abundance. For simplicity, we will assume direct quantification of both.

  • Calculate Relative Abundance: Convert the Ct values to relative abundance (assuming 100% PCR efficiency):

    • Abundance = 2-Ct

  • Calculate PSI:

    • PSI = [Abundance(inclusion) / (Abundance(inclusion) + Abundance(exclusion))] * 100

Table 4: Example PSI Calculation

SampleIsoformCt ValueRelative Abundance (2-Ct)PSI (%)
DMSOInclusion (MCL-1L)25.02.98E-0880.0
Exclusion (MCL-1S)27.07.45E-09
This compound (10 nM)Inclusion (MCL-1L)26.51.05E-0840.0
Exclusion (MCL-1S)26.01.59E-08

Conclusion

The qPCR-based methods described in these application notes provide a robust and sensitive approach to quantify the effects of this compound on pre-mRNA splicing. By carefully designing experiments and analyzing the data, researchers can gain valuable insights into the molecular mechanisms of splicing modulators and their potential as therapeutic agents. These protocols serve as a detailed guide to facilitate the reproducible and accurate assessment of splicing alterations in response to this compound treatment.

References

Application Notes and Protocols for Pladienolide in Antifungal Research Against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for Pladienolide B . As of the current date, specific studies on the antifungal activity of Pladienolide D against Cryptococcus neoformans are not available in the public domain. However, this compound is a related macrolide that, like Pladienolide B, targets the SF3b splicing factor complex and has shown similar potency in other biological systems, such as cancer cell lines.[1][2] Researchers interested in this compound are advised to adapt the following protocols, considering potential variations in potency and efficacy.

Introduction

Cryptococcus neoformans is a significant opportunistic fungal pathogen responsible for life-threatening infections, particularly in immunocompromised individuals.[1][3][4] The rise of antifungal resistance and the limitations of current therapies necessitate the exploration of novel therapeutic targets and agents.[3][4] One such promising target is the pre-mRNA splicing machinery, an essential process for the expression of the vast majority of genes in the intron-rich genome of C. neoformans.[3][4][5]

Pladienolides are a class of macrolides that have been identified as potent inhibitors of the SF3b subunit of the spliceosome.[1][6] Research on Pladienolide B (PladB) has demonstrated its ability to inhibit the growth and spore germination of C. neoformans by disrupting pre-mRNA splicing, leading to widespread intron retention.[3][4][5] Furthermore, PladB exhibits synergistic antifungal activity when combined with other compounds like FK506 or clorgyline, enhancing its potential as a novel antifungal strategy.[3][4][7]

These notes provide an overview of the application of Pladienolide B in C. neoformans research, including its mechanism of action, quantitative data on its antifungal activity, and detailed protocols for in vitro evaluation.

Data Presentation

Table 1: In Vitro Antifungal Activity of Pladienolide B against Cryptococcus neoformans
CompoundTarget StrainAssay TypeKey FindingsReference
Pladienolide BC. neoformans KN99αLiquid Growth Inhibition50% growth inhibition at ~100 µM.[8][Love et al., 2025]
Pladienolide BC. neoformans serotype D (JEC20 x JEC21)Spore Germination AssayInhibition of spore escape during germination at 30 µM.[9][Love et al., 2025]
Table 2: Synergistic Antifungal Activity of Pladienolide B Combinations against C. neoformans KN99α
CombinationEffectKey FindingsReference
Pladienolide B + FK506SynergisticSignificantly increased potency in inhibiting yeast growth and preventing spore germination.[3][4][5] Downregulation or intron retention in transcripts for vital cellular processes like translation, transcription, and RNA processing.[3][4][5][Love et al., 2025]
Pladienolide B + ClorgylineSynergisticSignificantly increased potency in inhibiting yeast growth and preventing spore germination.[3][4][5][Love et al., 2025]

Mechanism of Action: Inhibition of Pre-mRNA Splicing

Pladienolide B targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[6][8] By binding to SF3B1, it interferes with the recognition of the intron branch site RNA, which is a critical step for the initiation of splicing.[8] This inhibition leads to the failure of intron excision from pre-mRNA transcripts. In C. neoformans, this results in widespread intron retention, leading to the production of non-functional mRNA and subsequent disruption of essential cellular processes, ultimately inhibiting fungal growth and germination.[3][4][5] The combination with FK506 appears to enhance this effect by downregulating genes essential for transcription and RNA processing.[5]

Pladienolide_Mechanism_of_Action cluster_nucleus Cell Nucleus PladB Pladienolide B SF3b SF3b Complex (Spliceosome) PladB->SF3b Inhibits mRNA Mature mRNA (no introns) SF3b->mRNA Successful Splicing nonfunctional_mRNA Non-functional mRNA (intron retention) SF3b->nonfunctional_mRNA Inhibited Splicing pre_mRNA pre-mRNA (with introns) pre_mRNA->SF3b Splicing Process protein Functional Proteins mRNA->protein no_protein No/Non-functional Proteins nonfunctional_mRNA->no_protein growth Fungal Growth & Germination protein->growth inhibition Inhibition of Growth & Germination no_protein->inhibition

Caption: Mechanism of Pladienolide B action in C. neoformans.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against C. neoformans.

1. Strain Preparation: a. Streak C. neoformans strain (e.g., KN99α) onto a Yeast Peptone Dextrose (YPD) agar plate. b. Incubate at 30°C for 2-3 days. c. Inoculate a single colony into liquid YPD medium and incubate overnight at 30°C with shaking.

2. Inoculum Preparation: a. Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.05. b. Grow the culture for an additional 4.5 hours at 30°C with shaking to ensure logarithmic phase growth. c. Adjust the final cell density to an OD600 of 0.10.

3. Plate Preparation and Incubation: a. Prepare serial dilutions of Pladienolide B in a 96-well clear, round-bottom plate. The final solvent concentration (e.g., DMSO) should not exceed 1% (v/v) and should be included as a vehicle control. b. Dispense 100 µL of the prepared yeast suspension into each well. c. Incubate the plate at 30°C with shaking.

4. Data Analysis: a. Measure the OD600 at regular intervals (e.g., every 2 hours) for 24 hours using a microplate reader. b. Calculate the percent growth inhibition relative to the vehicle control. c. The MIC can be determined as the lowest concentration of the compound that causes a significant reduction in growth (e.g., 50% inhibition).

Broth_Microdilution_Workflow start Start: C. neoformans Culture culture_prep 1. Overnight Culture in liquid YPD at 30°C start->culture_prep inoculum_prep 2. Dilute and Grow to Log Phase (OD600=0.1) culture_prep->inoculum_prep inoculation 4. Inoculate plate with C. neoformans suspension inoculum_prep->inoculation plate_setup 3. Prepare 96-well plate with Pladienolide B serial dilutions plate_setup->inoculation incubation 5. Incubate at 30°C with shaking for 24h inoculation->incubation readout 6. Measure OD600 at regular intervals incubation->readout analysis 7. Calculate % Growth Inhibition and Determine MIC readout->analysis end End analysis->end

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Spore Germination Assay

This protocol is used to assess the impact of Pladienolide B on the germination of C. neoformans spores.

1. Spore Isolation: a. Generate spores by crossing compatible mating types (e.g., JEC20 and JEC21 for serotype D) on V8 juice agar. b. Isolate spores from the culture as described in established protocols.[1]

2. Assay Setup: a. Resuspend isolated spores in a germination-permissive medium. b. Treat the spore suspension with the desired concentration of Pladienolide B (e.g., 30 µM) or a vehicle control (DMSO).

3. Incubation and Imaging: a. Incubate the treated spores under conditions that promote germination (e.g., 30°C). b. At various time points, collect aliquots and observe them using light microscopy. c. Capture images to document the germination process, noting the emergence of yeast cells from the spores.

4. Quantitative Analysis: a. Quantify the percentage of germinated spores (spore escape) at each time point for both treated and control samples. b. Compare the germination profiles to determine the inhibitory effect of Pladienolide B.

Protocol 3: Transcriptomic Analysis (RNA-Seq)

This protocol outlines the steps to investigate the effect of Pladienolide B on the C. neoformans transcriptome, specifically to identify intron retention events.

1. Cell Culture and Treatment: a. Grow C. neoformans cultures to mid-log phase as described in Protocol 1. b. Treat the cultures with Pladienolide B (and/or in combination with FK506) at a concentration known to inhibit growth. Include a vehicle-treated control. c. Incubate for a defined period (e.g., 2-4 hours).

2. RNA Extraction: a. Harvest the cells by centrifugation. b. Immediately freeze the cell pellets in liquid nitrogen. c. Extract total RNA using a standard method such as hot acid-phenol extraction or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.

3. Library Preparation and Sequencing: a. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. b. Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's instructions (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). c. Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

4. Bioinformatic Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the C. neoformans reference genome. c. Analyze differential gene expression between treated and control samples. d. Specifically, use bioinformatics tools to identify and quantify intron retention events. This involves analyzing the read coverage across exon-intron junctions. e. Perform Gene Ontology (GO) enrichment analysis on genes showing significant intron retention or differential expression to identify affected biological pathways.[7]

RNASeq_Workflow start Start: C. neoformans Culture treatment 1. Treat with Pladienolide B (and/or FK506) start->treatment rna_extraction 2. Total RNA Extraction treatment->rna_extraction library_prep 3. RNA-Seq Library Preparation rna_extraction->library_prep sequencing 4. High-Throughput Sequencing library_prep->sequencing analysis_subgraph 5. Bioinformatic Analysis sequencing->analysis_subgraph end End: Identified Pathways analysis_subgraph->end

Caption: Workflow for Transcriptomic Analysis (RNA-Seq).

References

Investigating the Effects of Pladienolide D on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pladienolides are a class of macrolides that have garnered significant interest in cancer research due to their potent antitumor activities. These compounds function as inhibitors of the spliceosome, a crucial molecular machine responsible for pre-mRNA splicing. Specifically, pladienolides target the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, pladienolides disrupt the splicing process, leading to an accumulation of unspliced pre-mRNAs and ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][2]

This document provides detailed application notes and experimental protocols for investigating the effects of Pladienolide D on cell cycle progression. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from its close and well-studied analogs, Pladienolide B and the synthetic derivative E7107, to provide a comprehensive guide for researchers. The methodologies and expected outcomes described herein are based on the known mechanism of action of pladienolide compounds and are intended to serve as a starting point for designing and conducting experiments with this compound.

Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound, like other pladienolides, exerts its cytotoxic effects by targeting the SF3B1 subunit of the spliceosome. This inhibition disrupts the normal splicing of pre-mRNAs, which is an essential step in gene expression for most eukaryotic genes. The consequences of impaired splicing are manifold, including the production of aberrant proteins and the downregulation of essential cellular factors, many of which are critical for cell cycle progression. This ultimately leads to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[2][3][4]

PladienolideD_Pathway This compound Signaling Pathway cluster_splicing Spliceosome Function cluster_cellular_effects Cellular Effects PladienolideD This compound SF3B1 SF3B1 (Spliceosome Subunit) PladienolideD->SF3B1 Inhibits Splicing Pre-mRNA Splicing SF3B1->Splicing Required for Unspliced_mRNA Accumulation of Unspliced pre-mRNA CellCycleProteins Aberrant Splicing of Cell Cycle Regulators (e.g., Cyclins, CDKs) Unspliced_mRNA->CellCycleProteins Leads to CellCycleArrest Cell Cycle Arrest (G1 and G2/M) CellCycleProteins->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound mechanism of action.

Quantitative Data

The following tables summarize the reported IC50 values and cell cycle effects of Pladienolide B and its analog E7107 in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Pladienolide Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide BHELErythroleukemia1.5[5]
Pladienolide BK562Erythroleukemia25[5]
Pladienolide BAGSGastric Cancer1.2[6]
Pladienolide BMKN-28Gastric Cancer4.0[6]
Pladienolide BMKN-45Gastric Cancer0.6[6]
Pladienolide BNUGC-3Gastric Cancer1.3[6]
Pladienolide BSC-6Gastric Cancer2.6[6]
Pladienolide BSH-10-TCGastric Cancer1.4[6]
E7107OCI-Ly3B-cell Lymphoma< 15[4]
E7107Nalm-6B-cell Precursor Leukemia< 15[4]
E7107HELErythroleukemia60.2 ± 2.9[4]
E7107HAL-01B-cell Leukemia203.5 ± 14.3[4]

Table 2: Effects of Pladienolide Analogs on Cell Cycle Distribution

CompoundCell LineTreatment% G0/G1% S% G2/MReference
Pladienolide BHeLa0.1 nM, 24h--Increased[7]
Pladienolide BHeLa0.5 nM, 24h--Increased[7]
Pladienolide BHeLa2.0 nM, 24h--Increased[7]
E7107OCI-Ly3IC50, 24hIncreasedDecreasedNo Change[4]
E7107Nalm-6IC50, 24hIncreasedNo ChangeDecreased[4]

Note: "-" indicates that specific percentage values were not provided in the reference, but a qualitative change was reported.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cell cycle progression.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 1 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

CellCycle_Workflow Cell Cycle Analysis Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify Cell Cycle Distribution Analyze->Data

Workflow for cell cycle analysis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate overnight, then treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for examining the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Expected Results and Interpretation

Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent decrease in cell viability. Cell cycle analysis by flow cytometry is anticipated to show an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, indicative of cell cycle arrest at these checkpoints.

Western blot analysis may reveal changes in the expression of key cell cycle regulatory proteins. For example, a G1 arrest may be associated with decreased levels of Cyclin D1, Cyclin E, CDK2, and CDK4, and/or an increase in the levels of CDK inhibitors such as p21 and p27. A G2/M arrest may be associated with alterations in the levels of Cyclin B1 and CDK1.

By combining these experimental approaches, researchers can gain a comprehensive understanding of the effects of this compound on cell cycle progression and elucidate its potential as an anticancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pladienolide D Concentration for Effective Splicing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pladienolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this potent splicing inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. It specifically targets the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3b, this compound interferes with the recognition of the branch point sequence within the intron, which is a critical step in the splicing process. This inhibition leads to the accumulation of unspliced or aberrantly spliced mRNA transcripts, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound, and its well-studied analog Pladienolide B, is cell-line dependent but is typically in the low nanomolar range. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are reported to be between 0.4 nM and 4.0 nM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for cell culture experiments, dilute the stock solution in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%) and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: How can I confirm that this compound is inhibiting splicing in my experiment?

A4: The most direct way to confirm splicing inhibition is to analyze the splicing pattern of specific genes using reverse transcription-polymerase chain reaction (RT-PCR). By designing primers that flank an intron of a target gene, you can detect the accumulation of the unspliced pre-mRNA transcript (a higher molecular weight band on an agarose gel) in this compound-treated cells compared to control-treated cells. Genes like DNAJB1 and RIOK3 are often used as markers for splicing inhibition.[4]

Q5: What are the expected downstream cellular effects of this compound treatment?

A5: Beyond the direct inhibition of splicing, this compound treatment typically leads to several downstream cellular consequences. These include cell cycle arrest, commonly at the G1 and G2/M phases, and the induction of apoptosis (programmed cell death). These effects are a result of the disruption of the proper expression of genes critical for cell proliferation and survival.

Troubleshooting Guides

Issue 1: No or low inhibitory effect observed at expected concentrations.

  • Possible Cause:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may lead to its degradation.

    • Cell Line Insensitivity: The cell line you are using may be less sensitive to splicing inhibition.

    • Incorrect Dosing: Errors in calculating dilutions or preparing working solutions.

    • Suboptimal Assay Conditions: The experimental endpoint or incubation time may not be optimal for observing the effect.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Prepare a fresh stock solution of this compound in high-quality DMSO.

    • Verify Cell Line Sensitivity: If possible, test the compound on a cell line known to be sensitive to Pladienolide B or D as a positive control.

    • Perform a Dose-Response Curve: Conduct a thorough dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.

    • Confirm with a Direct Splicing Assay: Use RT-PCR to directly assess splicing inhibition of a known target gene to confirm the compound's activity.

Issue 2: High variability between replicate experiments.

  • Possible Cause:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.

    • Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into aqueous cell culture medium.

    • Inconsistent Treatment Application: Variations in the timing or method of adding the compound to the cells.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well.

    • Proper Compound Dilution: When diluting the DMSO stock, add it to the medium and mix well before adding to the cells. Visually inspect for any precipitation. Pre-warming the medium can sometimes help.

    • Standardize Procedures: Maintain consistent protocols for cell seeding, treatment, and assay procedures.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause:

    • High Compound Concentration: Using concentrations significantly above the IC50 value can lead to non-specific effects.

    • DMSO Toxicity: The final concentration of DMSO in the culture may be too high.

    • Contamination: The cell culture or compound stock may be contaminated.

  • Troubleshooting Steps:

    • Optimize Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.

    • Include Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your treated samples to account for any solvent effects.

    • Check for Contamination: Regularly check cell cultures for any signs of microbial contamination.

Data Presentation

Table 1: IC50 Values of Pladienolide B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MKN1Gastric Cancer0.6
MKN7Gastric Cancer4.0
MKN28Gastric Cancer1.0
MKN45Gastric Cancer1.5
MKN74Gastric Cancer1.2
NUGC-3Gastric Cancer1.1
Mean ± SD Gastric Cancer 1.6 ± 1.2

Data for Pladienolide B, a close structural and functional analog of this compound.[1][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Splicing Inhibition Analysis (RT-PCR)

This protocol is for detecting the inhibition of pre-mRNA splicing in cells treated with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • Reverse transcriptase kit

  • PCR reagents (Taq polymerase, dNTPs)

  • Primers flanking an intron of a target gene (e.g., DNAJB1)

  • Agarose gel electrophoresis equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • PCR Amplification: Perform PCR using primers that flank an intron of a gene known to be affected by splicing inhibitors (e.g., DNAJB1). A typical PCR program would be: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.

  • Analysis: Visualize the bands under UV light. An increase in the intensity of the higher molecular weight band (unspliced transcript) and a potential decrease in the lower molecular weight band (spliced transcript) in the this compound-treated sample compared to the control indicates splicing inhibition.

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

PladienolideD_Apoptosis_Pathway PladienolideD This compound SF3b SF3b Complex PladienolideD->SF3b inhibition Splicing Pre-mRNA Splicing SF3b->Splicing AberrantSplicing Aberrant Splicing Splicing->AberrantSplicing disruption leads to CellCycleArrest Cell Cycle Arrest (G1, G2/M) AberrantSplicing->CellCycleArrest Bcl2Family Altered Bcl-2 Family (e.g., Mcl-1, Bcl-xL) AberrantSplicing->Bcl2Family Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Bcl2Family->Caspase Caspase->Apoptosis PladienolideD_Experimental_Workflow cluster_0 In Vitro Characterization Start Start: Select Cell Line DoseResponse Dose-Response Assay (MTT) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 SplicingAssay Splicing Inhibition Assay (RT-PCR) IC50->SplicingAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Assay (PI Staining) IC50->CellCycleAssay Analysis Data Analysis & Interpretation SplicingAssay->Analysis ApoptosisAssay->Analysis CellCycleAssay->Analysis PladienolideD_Troubleshooting_Logic Start Experiment Start: No/Low Effect Observed CheckCompound Check Compound Integrity - Fresh Stock? - Proper Storage? Start->CheckCompound CheckConcentration Verify Concentration - Recalculate Dilutions - Dose-Response? CheckCompound->CheckConcentration If OK CheckCells Assess Cell Line - Known Sensitivity? - Healthy Culture? CheckConcentration->CheckCells If OK DirectAssay Perform Direct Assay (RT-PCR for Splicing) CheckCells->DirectAssay If OK PositiveResult Splicing Inhibited: Optimize Downstream Assay DirectAssay->PositiveResult Positive NegativeResult No Splicing Inhibition: Re-evaluate Compound/Cells DirectAssay->NegativeResult Negative

References

Troubleshooting Pladienolide D solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pladienolide D in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound, much like its close analog Pladienolide B, is known to have poor water solubility.[1] Therefore, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound and other SF3B1 inhibitors like Spliceostatin A.[][3][4] For Pladienolide B, solubility in ethanol, methanol, and DMF has also been reported.[1] When preparing your stock solution, using anhydrous, high-purity DMSO is crucial, as hygroscopic DMSO can negatively impact solubility.[3][5]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve your this compound powder in fresh, anhydrous DMSO to a concentration of 1-10 mM.[3] Gentle warming and vortexing can help with dissolution. For higher concentrations, sonication may be necessary.[3][5] It is advisable to equilibrate the vial of this compound to room temperature before opening and dissolving.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

A3: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light.[3][6] Under these conditions, the stock solution is generally stable for up to six months.[3][5]

Q4: My this compound solution appears cloudy or has precipitated after dilution in my experimental buffer. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Pre-warm the buffer: Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.

  • Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in your buffer or media.[3]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity and solubility issues. You may need to prepare a more dilute stock solution to achieve this.

  • Use of Co-solvents and Excipients: For in vivo or some in vitro applications, co-solvents and excipients can be used to improve solubility. Formulations for the similar compound Pladienolide B have included PEG300, Tween-80, and SBE-β-CD.[5][7] However, the compatibility of these additives with your specific experimental system must be validated.

  • Sonication: After dilution, brief sonication of the final solution in a water bath may help to redissolve any precipitate.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Issue 1: this compound powder will not dissolve in the initial solvent.
Possible Cause Solution
Inappropriate Solvent Ensure you are using a recommended organic solvent such as high-purity, anhydrous DMSO.[3][4]
Low Temperature Gently warm the solution to 37°C and vortex to aid dissolution.[3]
High Concentration If preparing a highly concentrated stock, sonication may be required. If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.[3][5]
Issue 2: Precipitation occurs immediately upon dilution into aqueous buffer/media.
Possible Cause Solution
"Salting Out" Effect The rapid change in solvent polarity causes the compound to crash out of solution. Perform serial dilutions in the aqueous buffer to gradually decrease the DMSO concentration.[3]
Low Aqueous Solubility Exceeded The final concentration of this compound in the aqueous medium is above its solubility limit. Lower the final concentration of this compound in your experiment.
Temperature Shock Ensure that both the DMSO stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.
Buffer Composition Certain salts or proteins in your buffer or cell culture medium could be interacting with this compound and reducing its solubility. Try dissolving it in a simpler buffer like sterile phosphate-buffered saline (PBS) first to test for compatibility.

Quantitative Data Summary

Table 1: Solubility of Pladienolide B

SolventSolubilityReference(s)
DMSO1 mg/mL[4]
DMSO100 mg/mL (requires sonication)[7]
EthanolSoluble[1]
MethanolSoluble[1]
DMFSoluble[1]
WaterPoor solubility[1]

Table 2: Formulation Protocols for Pladienolide B for In Vivo/Aqueous Applications

ProtocolFormulationAchieved SolubilityReference(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5][7]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5][7]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial containing this compound powder to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate in a water bath for short intervals.

  • Aliquot the stock solution into sterile, light-protected, single-use tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium or desired aqueous buffer. For example, to achieve a final concentration of 10 nM in a 1 mL final volume, you could perform the following steps:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of media (resulting in a 10 µM solution).

    • Add 1 µL of the 10 µM solution to 999 µL of media in your experimental well.

  • Ensure the final concentration of DMSO in the assay is below the cytotoxic level for your specific cell line (typically ≤ 0.1%).

  • Gently mix the final solution. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility start Start: Dissolving This compound issue_dissolving Issue: Powder not dissolving in DMSO start->issue_dissolving check_dmso Use anhydrous, high-purity DMSO issue_dissolving->check_dmso No stock_ok Stock solution prepared successfully issue_dissolving->stock_ok Yes warm_sonicate Gently warm (37°C) and/or sonicate check_dmso->warm_sonicate lower_stock_conc Consider lower stock concentration warm_sonicate->lower_stock_conc lower_stock_conc->stock_ok dilution_issue Issue: Precipitation upon aqueous dilution stock_ok->dilution_issue serial_dilution Perform serial dilutions dilution_issue->serial_dilution Yes solution_ok Final solution is clear dilution_issue->solution_ok No prewarm_buffer Pre-warm aqueous buffer to 37°C serial_dilution->prewarm_buffer check_final_conc Lower final this compound and DMSO concentration prewarm_buffer->check_final_conc use_excipients Consider co-solvents/ excipients (e.g., Tween-80) check_final_conc->use_excipients use_excipients->solution_ok SF3B1_Pathway This compound Mechanism of Action cluster_nucleus Cell Nucleus pre_mrna pre-mRNA spliceosome Spliceosome Assembly pre_mrna->spliceosome sf3b1 SF3b1 Subunit spliceosome->sf3b1 contains mature_mrna Mature mRNA spliceosome->mature_mrna Splicing aberrant_splicing Aberrant Splicing spliceosome->aberrant_splicing sf3b1->spliceosome Disrupts assembly protein_synthesis Protein Synthesis (Normal Cell Function) mature_mrna->protein_synthesis Translation apoptosis Cell Cycle Arrest & Apoptosis aberrant_splicing->apoptosis pladienolide_d This compound pladienolide_d->sf3b1 Inhibits

References

Enhancing Pladienolide D stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the stability of Pladienolide D in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a 12-membered macrolide with potent antitumor activity. It functions by targeting the SF3b sub-complex of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA. The instability of this compound in aqueous environments like cell culture media can lead to its degradation, reducing its effective concentration and leading to variability in experimental results. Key structural features, such as the macrolide lactone ring, an epoxide, and a conjugated polyene system, are susceptible to chemical and enzymatic degradation.

Q2: What are the likely degradation pathways for this compound in cell culture media?

Based on the chemical structure of this compound and the general properties of macrolides and polyenes, the primary degradation pathways are likely:

  • Hydrolysis: The ester bond in the 12-membered lactone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the cell culture medium or by cellular esterases.[1][2][3] This ring-opening event would inactivate the molecule.

  • Oxidation: The conjugated polyene chain in the side chain of this compound is prone to oxidation.[4][5] Components in the cell culture medium, exposure to light, and the presence of reactive oxygen species (ROS) generated by cells can promote oxidation, leading to a loss of biological activity.

  • Epoxide Ring Opening: The epoxide group in the side chain can undergo hydrolysis or nucleophilic attack, leading to the formation of a diol. This structural change can significantly impact the compound's ability to bind to its target.

Q3: Are there more stable analogs of this compound available?

Yes, significant efforts have been made to develop synthetic analogs of the pladienolide family with improved stability and potency.[1][2][6] Compounds like E7107 and H3B-8800 were developed to overcome the stability and pharmacokinetic limitations of the natural products and have advanced into clinical trials.[6] For researchers encountering significant stability issues with this compound, exploring these analogs could be a viable alternative.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Degradation of this compound in stock solution or cell culture media.1. Prepare fresh stock solutions: Dissolve this compound in a suitable anhydrous solvent like DMSO immediately before use. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.2. Minimize time in aqueous media: Add this compound to the cell culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the compound by performing partial media changes with freshly added this compound.3. Optimize media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (7.2-7.4). Macrolides are generally more stable at a neutral pH.[7]
High variability between replicate experiments Inconsistent degradation rates due to variations in experimental conditions.1. Standardize protocols: Ensure consistent timing for all steps, from compound addition to endpoint analysis.2. Control environmental factors: Protect the compound and treated cells from excessive light exposure to minimize photo-oxidation of the polyene structure.[4] Use amber-colored tubes and plates where possible.3. Consider serum-free media for initial stability tests: Serum contains esterases that can accelerate the hydrolysis of the lactone ring.[3] If stability is a major issue, assess the compound's activity in serum-free or low-serum conditions first.
Loss of activity upon storage of prepared media This compound is degrading in the media over time.Do not pre-mix this compound into large batches of cell culture media for later use. Always add the compound to the media fresh for each experiment.
Precipitation of the compound in media Poor solubility of this compound at the desired concentration.1. Check final solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to the cells.2. Use a stock solution of appropriate concentration: Avoid using a highly concentrated stock that requires a very small volume, as this can lead to poor mixing and localized precipitation.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Macrolides

pHGeneral Stability of Macrolide Lactone Ring
< 4Prone to rapid acid-catalyzed hydrolysis[6][7]
4 - 8Generally more stable[1][7]
> 10Susceptible to base-catalyzed hydrolysis[7]

Note: This table provides a general overview of macrolide stability based on available literature. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • 96-well plates

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.

  • Preparation of Test Samples:

    • Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (with and without 10% FBS) in separate tubes.

    • As a control, prepare a similar dilution in a stable buffer (e.g., phosphate buffer at pH 7.4).

  • Incubation:

    • Dispense 100 µL of each test sample into multiple wells of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the respective wells.

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound. The initial (time 0) sample will serve as the 100% reference.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life in the different media conditions.

Visualizations

PladienolideD_Degradation_Pathways PladienolideD This compound Hydrolysis Hydrolysis (Lactone Ring Cleavage) PladienolideD->Hydrolysis Acid/Base Esterases Oxidation Oxidation (Polyene Chain) PladienolideD->Oxidation Light ROS EpoxideOpening Epoxide Ring Opening PladienolideD->EpoxideOpening Nucleophiles H2O InactiveProducts Inactive Products Hydrolysis->InactiveProducts Oxidation->InactiveProducts EpoxideOpening->InactiveProducts

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_media Dilute to 10 µM in Culture Media (+/- Serum) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate time_points Collect Aliquots at Time = 0, 2, 4, 8, 24, 48h incubate->time_points hplc Analyze by HPLC time_points->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Mitigating Pladienolide D Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pladienolide D in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

This compound is a potent inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. Specifically, it targets the SF3b (splicing factor 3b) complex, a core component of the U2 snRNP.[1][2] By binding to SF3b, this compound stalls spliceosome assembly, leading to the inhibition of mRNA splicing.[2] This disruption of splicing is the primary on-target mechanism responsible for its potent antitumor activity.[2]

Q2: What are the common off-target effects observed with this compound?

At concentrations higher than those required for splicing inhibition, this compound and its analogs can induce cellular responses that may be independent of or secondary to its primary on-target activity. The most commonly reported off-target effects include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] These effects are often linked to the modulation of key regulatory pathways, such as the p53 signaling pathway, through aberrant splicing of critical components like MDM2.[5]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should occur at lower concentrations of this compound, consistent with its IC50 for splicing inhibition. Off-target effects typically manifest at higher concentrations.

  • Genetic Validation: The use of cell lines with mutations in the SF3B1 gene, which encodes a key protein in the SF3b complex, can confirm on-target engagement. A mutation at Arg1074 in SF3B1 has been shown to confer resistance to Pladienolide.[2] If the observed phenotype is absent in these resistant cells, it is likely an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with its target protein, SF3b1, in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6][7][8][9]

  • Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other SF3b inhibitors that have different chemical structures can help to confirm that the observed phenotype is due to the inhibition of the spliceosome and not a unique off-target effect of the Pladienolide scaffold.[10]

Troubleshooting Guides

Problem: I am observing significant apoptosis in my cell line at a concentration I believe should only inhibit splicing.

Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects. Cell lines exhibit varying sensitivities to this compound.[3][4]

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Determine the IC50 for splicing inhibition (on-target) and the IC50 for apoptosis induction (potential off-target) in your specific cell line.

  • Analyze splicing at multiple concentrations: Use RT-PCR to assess the splicing of a known target gene (e.g., MDM2 or DNAJB1) at a range of this compound concentrations.[5][11] This will help you identify the minimal concentration required for the on-target effect.

  • Time-course experiment: Assess apoptosis at different time points after treatment. On-target effects on splicing should be detectable relatively early, while apoptosis may be a later consequence.

Problem: My dose-response curve for cell viability has an unusual shape (e.g., U-shaped or very steep).

Possible Cause: This can indicate complex cellular responses, including the interplay of on- and off-target effects. A very steep curve might suggest a narrow therapeutic window before off-target toxicities dominate.[12][13][14][15][16]

Troubleshooting Steps:

  • Widen the concentration range: Test a broader range of this compound concentrations to fully characterize the dose-response relationship.

  • Orthogonal assays: Simultaneously measure multiple endpoints, such as splicing inhibition, cell cycle progression, and apoptosis, across the same dose range to correlate specific effects with different concentrations.

  • Check for compound stability: Ensure the stability of this compound in your cell culture media over the course of the experiment, as degradation could lead to misleading results.

Quantitative Data Summary

The following tables summarize key quantitative data for Pladienolide B, a close analog of this compound, which is often used interchangeably in research.

Cell LineIC50 for Cell Viability/Proliferation (nM)Citation
HEL (Erythroleukemia)1.5[3][4]
K562 (Erythroleukemia)25[3][4]
Ovarian Cancer Cells100 - 2000[11]
Renal Cancer Cells100 - 2000[11]
CLL Cells5.1 - 138.7[17]
MCF7 (Breast Cancer)~1-10[18]
MDA-MB-231 (Breast Cancer)~1-10[18]
BT-549 (Breast Cancer)~1-10[18]
Cell LineEffectConcentration (nM)Citation
HEL (Erythroleukemia)Induction of Apoptosis & G0/G1 Cell Cycle Arrest> 1.5[3][4]
K562 (Erythroleukemia)Induction of Apoptosis & G0/G1 Cell Cycle Arrest> 25[3][4]
Ovarian Cancer CellsInduction of Apoptosis100 - 2000[11]
Renal Cancer CellsInduction of Apoptosis100 - 2000[11]
B-cell linesG1 and G2 Cell Cycle Arrest, then Apoptosis> IC50[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct assessment of this compound binding to SF3B1 in intact cells.[7][8][9][19]

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration and analyze the levels of soluble SF3B1 by Western blotting using an anti-SF3B1 antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble SF3B1 at higher temperatures in the presence of this compound) indicates target engagement.

Protocol 2: Genetic Validation using a Resistant Cell Line

This protocol utilizes a cell line with a known resistance mutation in SF3B1 to confirm on-target effects.[2]

  • Cell Culture: Culture both the wild-type and the SF3B1-mutant (e.g., R1074H) cell lines under standard conditions.

  • Treatment: Treat both cell lines with a range of this compound concentrations.

  • Phenotypic Assay: Perform the cellular assay of interest (e.g., cell viability assay, apoptosis assay, or cell cycle analysis).

  • Data Analysis: Compare the dose-response curves between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the mutant cell line indicates that the observed phenotype is dependent on the interaction of this compound with SF3B1, confirming an on-target effect.

Visualizations

On_Target_Pathway Pladienolide_D This compound SF3b SF3b Complex Pladienolide_D->SF3b Pladienolide_D->SF3b Spliceosome Spliceosome Assembly SF3b->Spliceosome Blocks Splicing mRNA Splicing Spliceosome->Splicing Halts Protein Functional Protein Synthesis Splicing->Protein Prevents Cell_Proliferation Cell Proliferation and Survival Protein->Cell_Proliferation Off_Target_Pathway cluster_p53 p53 Pathway Activation Pladienolide_D High Concentration This compound MDM2_splicing Altered MDM2 Splicing Pladienolide_D->MDM2_splicing MDM2_protein Decreased Functional MDM2 Protein MDM2_splicing->MDM2_protein p53_degradation p53 Degradation MDM2_protein->p53_degradation Inhibition p53 p53 Stabilization Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Detailed Dose-Response Start->Dose_Response Concentration Phenotype at low nM concentration? Dose_Response->Concentration On_Target Likely On-Target Concentration->On_Target Yes Off_Target Likely Off-Target Concentration->Off_Target No Genetic_Validation Genetic Validation (SF3B1 mutant) On_Target->Genetic_Validation CETSA CETSA On_Target->CETSA Resistant Phenotype absent in mutant? Genetic_Validation->Resistant Target_Engagement Target Engagement Confirmed? CETSA->Target_Engagement Confirm_On_Target Confirmed On-Target Resistant->Confirm_On_Target Yes Re_evaluate Re-evaluate Hypothesis Resistant->Re_evaluate No Target_Engagement->Confirm_On_Target Yes Target_Engagement->Re_evaluate No

References

Strategies to improve Pladienolide D bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pladienolide D in in vivo studies. The focus is on strategies to improve its bioavailability, a critical factor for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor or inconsistent efficacy of this compound in our animal models. What could be the underlying cause?

A1: Poor or inconsistent in vivo efficacy of this compound is often linked to low bioavailability. This can stem from several physicochemical and physiological factors:

  • Poor Aqueous Solubility: this compound is a lipophilic macrolide, and like its analogue Pladienolide B, it is expected to have very low solubility in aqueous solutions. This limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, further reducing the amount of active drug.

  • Formulation Issues: An inadequate vehicle for administration can lead to precipitation of the compound at the injection site (for parenteral routes) or in the GI tract (for oral administration), preventing its absorption.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and lipophilicity (LogP/LogD) of your batch of this compound. This will provide a baseline for formulation development.

  • Optimize Formulation: Move beyond simple solutions in DMSO. Explore the formulation strategies detailed in Q2 and Q3.

  • Evaluate Different Routes of Administration: If oral administration is not yielding consistent results, consider intravenous (IV) or intraperitoneal (IP) administration to bypass absorption barriers.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study will provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your chosen formulation and animal model. This will help to correlate drug exposure with the observed efficacy.

Q2: What are some recommended starting formulations for in vivo studies with this compound?

A2: Due to its poor aqueous solubility, this compound requires a specialized formulation for in vivo administration. Here are some starting points, ranging from simple to more complex approaches:

  • Co-solvent Systems (for parenteral administration): A common approach for poorly soluble compounds is to use a mixture of solvents. A formulation used for a Pladienolide B derivative in an in vivo study provides a good starting point.[1]

    • Composition: 3.0% DMSO, 6.5% Tween 80 in a 5% glucose solution.

    • Considerations: While effective for solubilization, co-solvents can sometimes cause irritation at the injection site. It is crucial to perform a tolerability study in a small group of animals.

  • Lipid-Based Formulations (for oral administration): These formulations can enhance the oral bioavailability of lipophilic drugs by improving their solubilization in the GI tract and promoting lymphatic uptake.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the contents of the GI tract.[2]

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation in the GI tract, improve its solubility, and potentially enhance its permeability.[3]

Q3: How can we develop a more advanced formulation to improve the oral bioavailability of this compound?

A3: Developing an advanced oral formulation requires a systematic approach. The following strategies can be explored:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[2]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly increase its dissolution rate and apparent solubility.[2]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more water-soluble prodrug that is converted back to the active form in vivo can be a viable strategy.

The choice of strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.

Data Presentation

Table 1: Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3-AAAqueous Solubility
This compound C₃₀H₄₈O₉552.73Predicted to be poor
Pladienolide B C₃₀H₄₈O₈536.7Not availablePoor

Data for this compound from PubChem (CID 10007797). Data for Pladienolide B from commercial suppliers.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration

This protocol is adapted from a study on a Pladienolide B derivative and should be optimized for this compound.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween 80 (Polysorbate 80), sterile

  • 5% Dextrose solution (D5W), sterile

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, if the final concentration is 1 mg/mL and the final formulation contains 3% DMSO, you can make a 33.3 mg/mL stock in DMSO.

  • In a separate sterile tube, prepare the vehicle by mixing Tween 80 and the 5% Dextrose solution. For a final concentration of 6.5% Tween 80, add 65 µL of Tween 80 to 935 µL of 5% Dextrose solution.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, the concentration of this compound may need to be reduced, or the solvent ratios adjusted.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: Caco-2 Permeability Assay for Predicting Intestinal Absorption

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[4]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at a suitable density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (this compound) dissolved in HBSS to the apical (A) or basolateral (B) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Protocol 3: Validated LC-MS/MS Method for Quantification of this compound in Plasma

A sensitive and specific LC-MS/MS method is essential for pharmacokinetic studies.[1] The following is a general workflow that needs to be optimized and validated for this compound.

Materials:

  • This compound analytical standard

  • Internal standard (IS), structurally similar to this compound if available

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Plasma from the study animal species

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis Formulation_Strategy Select Formulation Strategy (e.g., Co-solvent, SEDDS, Nanoparticles) Formulation_Prep Prepare Formulation Formulation_Strategy->Formulation_Prep Characterization Physicochemical Characterization (Solubility, Particle Size) Formulation_Prep->Characterization Animal_Dosing Administer Formulation to Animals (Oral, IV, IP) Characterization->Animal_Dosing Sample_Collection Collect Blood/Tissue Samples Animal_Dosing->Sample_Collection Sample_Processing Process Biological Samples (e.g., Protein Precipitation) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for improving this compound bioavailability.

signaling_pathway Pladienolide_D This compound SF3b SF3b Subunit (Spliceosome) Pladienolide_D->SF3b inhibits Splicing Pre-mRNA Splicing SF3b->Splicing modulates Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Aberrant_Splicing->Cell_Cycle_Arrest

Caption: this compound mechanism of action.

References

Technical Support Center: Synthesis and Evaluation of Pladienolide D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of more stable and potent Pladienolide D analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its analogs?

This compound and its analogs are potent anti-tumor agents that target the SF3b subunit of the spliceosome, a critical component of the machinery that carries out pre-mRNA splicing.[1][2][3][4] By binding to SF3b, these compounds inhibit the splicing process, leading to an accumulation of unspliced mRNA, which in turn induces cell cycle arrest and apoptosis in cancer cells.[3][5] The binding affinities of pladienolide derivatives to the SF3b complex are highly correlated with their inhibitory activities against cell proliferation.[1][2]

Q2: What are the primary challenges in the total synthesis of this compound and its analogs?

The total synthesis of pladienolides is a significant challenge due to their complex molecular structure, which includes a 12-membered macrolide ring and multiple stereogenic centers.[5][6][7] Key challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.

  • Macrocyclization: Efficiently forming the 12-membered macrolide ring, often achieved through ring-closing metathesis (RCM).[7][8]

  • Fragment Coupling: Convergent synthetic strategies often rely on coupling complex fragments, such as through Julia-Kocienski olefination or Suzuki coupling.[7][8]

  • Scalability: Producing sufficient quantities for in-vivo studies and further development can be difficult due to the long synthetic sequences.[6]

Q3: What structural features of this compound are crucial for its biological activity?

Structure-activity relationship (SAR) studies have identified several key pharmacophoric features:

  • The conjugated diene side chain containing an epoxide is important for binding to the SF3b complex.[9] However, some studies suggest the epoxy group contributes only modestly to potency and is not absolutely necessary for activity.[10]

  • The 12-membered macrolide core is essential for maintaining the correct conformation for binding.

  • Specific hydroxyl and acetyl groups on the macroring contribute to the binding affinity. For instance, the absence of the acetyl group at C7 significantly reduces activity.[10]

Troubleshooting Guides

Problem 1: Low yield during macrocyclization (Ring-Closing Metathesis).
  • Possible Cause 1: Catalyst Inactivity.

    • Solution: Ensure the use of a fresh, highly active Grubbs or Hoveyda-Grubbs catalyst. Perform the reaction under strictly inert conditions (argon or nitrogen atmosphere) with freshly distilled, degassed solvents to prevent catalyst decomposition.

  • Possible Cause 2: Substrate Aggregation.

    • Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. This can be achieved by slow addition of the substrate to the reaction mixture containing the catalyst.

  • Possible Cause 3: Unfavorable Conformation.

    • Solution: The conformation of the linear precursor may not be optimal for cyclization. Modifications to the protecting groups or the sequence of bond formation might be necessary to favor a pre-organized conformation for RCM.

Problem 2: Difficulty in separating E/Z isomers after Julia-Kocienski olefination.
  • Possible Cause: Similar Polarity of Isomers.

    • Solution: Standard column chromatography may be insufficient. Supercritical Fluid Chromatography (SFC) has been shown to be effective for separating these types of isomers.[6] Alternatively, explore different solvent systems for flash chromatography or consider using high-performance liquid chromatography (HPLC).

Problem 3: Unexpected side reactions during deprotection steps.
  • Possible Cause: Sensitivity of Functional Groups.

    • Solution: Pladienolide analogs can have sensitive functional groups. If standard deprotection conditions (e.g., for silyl ethers) lead to complex mixtures, screen a variety of milder reagents and conditions.[6] For example, use buffered fluoride sources or enzymatic deprotection methods. It may also be necessary to change the protecting group strategy earlier in the synthesis.

Quantitative Data: Potency of Pladienolide Analogs

The following table summarizes the in vitro potency (IC50 values) of Pladienolide B, D, and various analogs against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide BHuman Gastric Cancer Cell Lines (6 lines)Gastric Cancer0.6 - 4.0[11]
Pladienolide B DerivativeHuman Gastric Cancer Cell Lines (6 lines)Gastric Cancer0.4 - 3.4[11]
Pladienolide B DerivativePrimary Cultured Gastric Cancer Cells (12 cases)Gastric Cancer0.3 - 16[11]
6-Deoxythis compoundMutant SF3B1 Cancer Cell LineVariousPotent[12]
Herboxidiene (Synthetic)Human Cancer Cell Lines (6 lines)Various4.5 - 22.4[13]
Herboxidiene (Natural)Human Cancer Cell Lines (6 lines)Various4.3 - 46.3[13]
Pladienolide Congeners (2-5)Mammalian Cell LinesVarious5 µM - 8 mM[9][14][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic potency (IC50) of Pladienolide analogs.[16]

  • Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Pladienolide analog and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of the compounds on the splicing reaction in a cell-free system.[16]

  • Reaction Setup: Prepare a reaction mixture containing HeLa nuclear extract, ATP, and a 32P-labeled pre-mRNA substrate.[16]

  • Inhibitor Addition: Add varying concentrations of the Pladienolide analog to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes) to allow splicing to occur.

  • RNA Extraction: Stop the reaction and extract the RNA from the mixture.

  • Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the radiolabeled pre-mRNA and spliced mRNA products by autoradiography.

  • Quantification: Quantify the amount of spliced mRNA to determine the extent of inhibition at different compound concentrations.

Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome (U1, U2, U4/U5/U6 snRNPs) pre_mRNA->Spliceosome Splicing Process mRNA Mature mRNA Spliceosome->mRNA Cell_Cycle Cell Cycle Arrest & Apoptosis Spliceosome->Cell_Cycle Splicing Failure Leads to SF3b SF3b Subunit SF3b->Spliceosome Inhibition of Assembly/Function Protein Protein Synthesis mRNA->Protein Pladienolide This compound Analog Pladienolide->SF3b Binds & Inhibits

Caption: this compound analogs inhibit the SF3b subunit of the spliceosome.

Experimental_Workflow start Design of this compound Analog synthesis Chemical Synthesis (Fragment Coupling, Macrocyclization) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Potency Assay (e.g., MTT Assay) purification->in_vitro splicing_assay In Vitro Splicing Assay in_vitro->splicing_assay sar_analysis Structure-Activity Relationship (SAR) Analysis splicing_assay->sar_analysis optimization Lead Optimization (Improved Stability/Potency) sar_analysis->optimization end Preclinical Candidate sar_analysis->end optimization->synthesis Iterative Redesign

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Troubleshooting_Guide start Low Potency in Cell-Based Assay check_purity Compound Purity & Identity Confirmed? start->check_purity repurify Action: Repurify and re-characterize (HPLC, NMR, MS) check_purity->repurify No check_splicing Inhibits Splicing in Cell-Free Assay? check_purity->check_splicing Yes repurify->start Re-test target_issue Conclusion: Issue is not target engagement. Consider cell permeability, stability, or off-target effects. check_splicing->target_issue No degradation_issue Compound degrading in media? check_splicing->degradation_issue Yes synthesis_issue Conclusion: Synthesis or stability issue. Re-evaluate synthetic route or handling procedures. target_issue->synthesis_issue degradation_issue->target_issue No Consider cell permeability stability_modification Action: Modify structure to improve stability. degradation_issue->stability_modification Yes

Caption: Troubleshooting low potency of synthesized this compound analogs.

References

Technical Support Center: Investigating Mechanisms of Cancer Cell Resistance to Pladienolide D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating cancer cell resistance to Pladienolide D. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, and its well-studied analog Pladienolide B, are potent anti-cancer agents that function by targeting the SF3B1 subunit of the spliceosome.[1] This interaction inhibits pre-mRNA splicing, leading to an accumulation of unspliced mRNA, which in turn can induce cell cycle arrest and apoptosis.[1][2][3]

Q2: What are the known mechanisms of cancer cell resistance to this compound?

The primary mechanism of resistance to this compound is the acquisition of mutations in the SF3B1 gene.[1] These mutations can alter the binding affinity of this compound to the SF3B1 protein, thereby reducing its inhibitory effect on the spliceosome.[1]

Q3: My this compound treatment is not inducing apoptosis in my cancer cell line. What could be the reason?

Several factors could contribute to a lack of apoptotic response:

  • Cell Line-Specific Resistance: The cancer cell line you are using may have intrinsic resistance mechanisms, such as pre-existing SF3B1 mutations or alterations in downstream apoptotic signaling pathways.

  • Drug Concentration and Exposure Time: The concentration of this compound or the duration of treatment may be insufficient to induce apoptosis in your specific cell line. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Assay-Specific Issues: The apoptosis assay you are using may not be sensitive enough or may be performed at an inappropriate time point to detect apoptosis. For a comprehensive list of troubleshooting tips for apoptosis assays, please refer to the "Troubleshooting Guides" section.

Q4: I am observing high variability in my IC50 values for this compound across experiments. What are the potential causes?

High variability in IC50 values is a common issue in cell-based assays. Potential causes include:

  • Cell Health and Confluency: Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the time of treatment.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment and ensure proper storage of the stock solution to prevent degradation.

  • Assay Protocol Consistency: Maintain consistency in all steps of your cell viability assay protocol, including incubation times, reagent volumes, and plate reading parameters. For more detailed troubleshooting, see the "Troubleshooting Guides" section.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Possible Cause Suggested Solution
High background signal Microbial contamination of culture.Regularly check cultures for contamination. Use fresh, sterile reagents.
Interference from the compound with the assay reagent.Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
Low signal or low sensitivity Insufficient cell number.Optimize cell seeding density for your specific cell line and plate format.
Suboptimal incubation time with the assay reagent.Perform a time-course experiment to determine the optimal incubation time.
Inconsistent results between wells ("edge effect") Evaporation from wells on the edge of the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Variable IC50 values Inconsistent cell health or passage number.Use cells from a similar passage number for all experiments and ensure they are in a healthy, proliferative state.
Inaccurate drug concentration.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Apoptosis Assays (e.g., TUNEL, Annexin V)
Problem Possible Cause Suggested Solution
No or weak positive signal in treated cells Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to identify optimal conditions for apoptosis induction.
Apoptotic cells have detached and were lost during washing steps.Collect and analyze both adherent and floating cells.
Assay performed at an inappropriate time point (too early or too late).Conduct a time-course experiment to capture the peak of apoptosis.
High background in negative controls Cells are unhealthy or were handled too harshly.Use healthy, low-passage cells and handle them gently during harvesting and staining.
Reagent concentrations are too high.Titrate antibody and dye concentrations to determine the optimal signal-to-noise ratio.
Inconsistent staining Uneven fixation or permeabilization.Ensure cells are fully and evenly suspended in fixation and permeabilization buffers.

Quantitative Data

Pladienolide B IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeSF3B1 StatusPladienolide B IC50 (nM)Reference
HELErythroleukemiaWild-type1.5[3]
K562ErythroleukemiaWild-type25[3]
WiDrColorectal CancerWild-typeNot specified[1]
WiDr-RColorectal CancerR1074H mutantResistant[1]
DLD1Colorectal CancerWild-typeNot specified[1]
DLD1-RColorectal CancerR1074H mutantResistant[1]
HeLaCervical CancerWild-typeNot specified[4]

Note: Data for this compound is limited in the public domain; Pladienolide B is a close structural and functional analog.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines by continuous exposure to increasing concentrations of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Cell counting apparatus

Protocol:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask.

  • Gradual dose escalation: Once the cells are growing steadily in the presence of the drug, increase the concentration of this compound in the culture medium by a small increment (e.g., 1.5 to 2-fold).

  • Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and resume proliferation. This is a lengthy process that can take several months.

  • Isolate resistant clones: Once a population of cells is able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can either maintain them as a polyclonal population or isolate single-cell clones by limiting dilution or cell sorting.

  • Characterize resistant cells: Confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells. Analyze the SF3B1 gene for mutations via Sanger sequencing or next-generation sequencing.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

Visualizations

Signaling Pathways and Experimental Workflows

PladienolideD_Mechanism_of_Action cluster_cell Cancer Cell cluster_effects Cellular Effects PladienolideD This compound Spliceosome Spliceosome (SF3B1) PladienolideD->Spliceosome Inhibits pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing Unspliced_mRNA Unspliced mRNA Accumulation Spliceosome->Unspliced_mRNA Leads to mRNA Mature mRNA pre_mRNA->mRNA Protein Protein mRNA->Protein CellCycleArrest Cell Cycle Arrest (G1 and G2/M) Apoptosis Apoptosis Unspliced_mRNA->CellCycleArrest Unspliced_mRNA->Apoptosis Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell PladienolideD_S This compound SF3B1_WT SF3B1 (Wild-Type) PladienolideD_S->SF3B1_WT Binds and Inhibits Splicing_Inhibition_S Splicing Inhibition SF3B1_WT->Splicing_Inhibition_S Cell_Death_S Cell Death Splicing_Inhibition_S->Cell_Death_S PladienolideD_R This compound SF3B1_Mutant SF3B1 (Mutant) PladienolideD_R->SF3B1_Mutant Binding Impaired Splicing_Active Splicing Continues SF3B1_Mutant->Splicing_Active Cell_Survival Cell Survival Splicing_Active->Cell_Survival Apoptosis_Pathway PladienolideD This compound SF3B1_inhibition SF3B1 Inhibition PladienolideD->SF3B1_inhibition p53_activation p53 Activation SF3B1_inhibition->p53_activation Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl-2 Downregulation p53_activation->Bcl2_downregulation Mitochondrial_dysfunction Mitochondrial Dysfunction Bax_upregulation->Mitochondrial_dysfunction Bcl2_downregulation->Mitochondrial_dysfunction Cytochrome_c_release Cytochrome c Release Mitochondrial_dysfunction->Cytochrome_c_release Caspase_activation Caspase Activation Cytochrome_c_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Experimental_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture resistance_induction Induce Resistance to This compound cell_culture->resistance_induction characterization Characterize Resistant vs. Parental Cells resistance_induction->characterization viability_assay Cell Viability Assay (IC50 Determination) characterization->viability_assay apoptosis_assay Apoptosis Assay (TUNEL/Annexin V) characterization->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) characterization->cell_cycle_analysis splicing_analysis Splicing Analysis (RT-PCR) characterization->splicing_analysis mutation_analysis SF3B1 Mutation Analysis characterization->mutation_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) characterization->pathway_analysis end End viability_assay->end apoptosis_assay->end cell_cycle_analysis->end splicing_analysis->end mutation_analysis->end pathway_analysis->end

References

Best practices for handling and storage of Pladienolide D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of Pladienolide D. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antitumor macrolide that functions as a modulator of the spliceosome, a key complex in pre-mRNA processing.[1] It specifically targets the SF3b (splicing factor 3b) subunit of the spliceosome.[1] By binding to the SF3b complex, this compound inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA and subsequent downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended solvent for reconstituting this compound?

Q3: How should I store this compound?

This compound should be stored as a lyophilized solid at -20°C. Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods when stored properly, for critical experiments, it is always best to use freshly prepared solutions.[2][3]

Q4: What are the primary safety precautions I should take when handling this compound?

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for its analog Pladienolide B indicates that standard laboratory safety practices should be followed.[4] This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[4] Handle the compound in a well-ventilated area.[5] In case of contact with skin or eyes, wash the affected area thoroughly with water.

Handling and Storage Best Practices

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Receiving and Initial Storage

Upon receiving the lyophilized this compound, immediately store it at -20°C in a desiccator to protect it from moisture and light.

Reconstitution
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

Aliquoting and Long-Term Storage
  • Once reconstituted, it is highly recommended to aliquot the stock solution into single-use vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C. For longer-term storage, -80°C is preferable.

  • Protect the stock solutions from light.

Data Summary Table
ParameterRecommendationSource
Storage Temperature (Lyophilized) -20°CGeneral practice
Storage Temperature (in DMSO) -20°C (short-term) or -80°C (long-term)General practice
Recommended Solvent Dimethyl Sulfoxide (DMSO)Analog data
Personal Protective Equipment Lab coat, gloves, safety glasses[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity Compound Degradation: Improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of aliquots at -20°C or -80°C.
Incorrect Concentration: Error in weighing or dilution.Verify the calculations for preparing the stock solution and subsequent dilutions. If possible, confirm the concentration using an analytical method.
Precipitation in cell culture medium Poor Solubility in Aqueous Solutions: this compound is hydrophobic and may precipitate when diluted in aqueous media.Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
High background or off-target effects DMSO Toxicity: The concentration of DMSO in the final working solution may be too high.Use a vehicle control (medium with the same final concentration of DMSO) in all experiments. Keep the final DMSO concentration as low as possible.
Compound Impurity: The this compound sample may contain impurities.Check the certificate of analysis for the purity of the compound. If in doubt, consider purchasing from a different supplier.

Experimental Protocols

The following are generalized protocols based on studies with Pladienolide B, a close analog of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Antitumor Activity in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]

  • Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

  • Drug Administration: Administer this compound (or its derivative) or vehicle control (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg every other day).[6]

  • Data Collection: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, RNA extraction).

Visualizations

This compound Mechanism of Action

PladienolideD_Mechanism cluster_spliceosome Spliceosome Assembly U1 U1 snRNP U2 U2 snRNP U1->U2 recognizes 5' splice site SF3b SF3b Complex U2->SF3b associates with U4_U5_U6 U4/U5/U6 tri-snRNP SF3b->U4_U5_U6 recruits Unspliced_mRNA Unspliced pre-mRNA SF3b->Unspliced_mRNA leads to accumulation of PladienolideD This compound PladienolideD->Inhibition Inhibition->SF3b inhibits Apoptosis Apoptosis Unspliced_mRNA->Apoptosis

Caption: this compound inhibits the SF3b complex, leading to splicing inhibition.

Experimental Workflow for In Vitro Studies

in_vitro_workflow start Start reconstitute Reconstitute this compound in DMSO start->reconstitute prepare_dilutions Prepare Serial Dilutions in Culture Medium reconstitute->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., MTT, Western Blot, RT-qPCR) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A typical workflow for in vitro experiments using this compound.

Logical Flow for Troubleshooting Inconsistent Results

troubleshooting_flow start Inconsistent Results check_compound Check this compound Stock Solution start->check_compound fresh_stock Prepare Fresh Stock from Lyophilized Powder check_compound->fresh_stock Old or many freeze-thaws verify_concentration Verify Concentration check_compound->verify_concentration Concentration uncertain check_protocol Review Experimental Protocol fresh_stock->check_protocol verify_concentration->check_protocol optimize_conditions Optimize Assay Conditions (e.g., cell density, incubation time) check_protocol->optimize_conditions check_reagents Check Other Reagents and Cell Culture optimize_conditions->check_reagents new_reagents Use New Batches of Reagents/Cells check_reagents->new_reagents end Problem Resolved new_reagents->end

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Pladienolide D Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pladienolide D in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Limited publicly available data exists for the specific toxicity of this compound in animal models. Much of the information presented here is extrapolated from studies on its close structural and functional analogs, such as Pladienolide B and the synthetic derivative E7107, which also target the SF3b subunit of the spliceosome. Researchers should exercise caution and conduct thorough dose-finding studies for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

This compound is a potent anti-tumor agent that functions by inhibiting the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA.[1][2][3] This inhibition leads to widespread disruption of mRNA splicing, resulting in the accumulation of unspliced or aberrantly spliced transcripts.[4][5] The consequence for rapidly dividing cells, including cancer cells, is cell cycle arrest and apoptosis (programmed cell death).[6][7] However, this mechanism is not entirely specific to cancer cells, and the disruption of splicing in normal, healthy cells is believed to be the primary driver of its toxicity.[8][9]

Q2: What are the known toxicities of this compound and its analogs in animal models?

Direct and detailed public toxicity data for this compound is scarce. However, studies on its analogs provide significant insights:

  • Systemic Toxicity: In a study using a derivative of Pladienolide B in mice with gastric cancer xenografts, temporary weight loss of less than 10% was observed at a dose of 10 mg/kg administered intraperitoneally.[10] Higher doses of 20 mg/kg resulted in more significant weight loss (19%).[10]

  • Ocular Toxicity: A phase 1 clinical trial of E7107, a synthetic analog of this compound, was discontinued due to dose-limiting ocular toxicity, specifically reversible vision loss.[1][11] The mechanism for this is not fully understood but is a critical consideration for preclinical studies.

  • Developmental Toxicity: Administration of Pladienolide B to pregnant mice and zebrafish embryos has been shown to cause severe developmental defects, including neural tube defects, exencephaly, and craniofacial abnormalities.[12][13] These effects are linked to increased apoptosis and reduced cell proliferation in developing tissues.[13]

Q3: What are the potential dose-limiting toxicities (DLTs) to monitor in animal studies with this compound?

Based on data from its analogs, researchers should closely monitor for the following potential DLTs:

  • Ocular Toxicity: Regular ophthalmological examinations are crucial. Signs to monitor include changes in vision (if behavioral tests are applicable), corneal opacity, and retinal changes.

  • Hematological Toxicity: As with many anti-cancer agents, bone marrow suppression is a potential risk. Complete blood counts (CBCs) should be monitored for signs of neutropenia, thrombocytopenia, and anemia.

  • General Systemic Toxicity: Clinical signs such as weight loss, lethargy, and changes in food and water consumption should be recorded daily.

  • Developmental and Reproductive Toxicity: For studies involving breeding or pregnant animals, careful assessment of reproductive parameters and fetal development is essential.[14][15][16]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Significant weight loss (>15%) in animals Dose is above the Maximum Tolerated Dose (MTD).- Immediately reduce the dose or discontinue treatment in the affected cohort.- Re-evaluate the MTD with a dose range-finding study.[17]- Ensure proper hydration and nutrition.
Signs of ocular toxicity (e.g., corneal clouding, abnormal pupillary light reflex) On-target toxicity related to spliceosome inhibition in ocular tissues.- Conduct detailed ophthalmological exams.- Consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing).- If possible, measure drug concentration in ocular tissues.
Abnormal hematological parameters (e.g., severe neutropenia) Bone marrow suppression due to inhibition of proliferation in hematopoietic stem cells.- Decrease the dose of this compound.- Consider co-administration of supportive care agents like growth factors (e.g., G-CSF), following appropriate ethical guidelines.
High mortality in developmental toxicity studies Severe disruption of essential developmental processes.- Lower the dose significantly for pregnant animals.- Narrow the window of administration to specific gestational days to identify critical periods of susceptibility.[14]
Inconsistent toxicity results between experiments - Variability in drug formulation.- Differences in animal strain, age, or health status.- Inconsistent administration technique.- Ensure consistent and proper formulation of this compound for each experiment.- Standardize animal model parameters.- Ensure all personnel are trained on the correct administration route and technique.

Quantitative Data Summary

Table 1: Toxicity of Pladienolide B Derivative in a Mouse Xenograft Model [10]

Dose (mg/kg, i.p.)Mean Bodyweight Loss (%)
2.57
55
1010
2019

Table 2: Dose-Limiting Toxicity of E7107 (this compound analog) in a Human Phase 1 Clinical Trial [11]

Dose Level (mg/m², i.v.)Number of Patients with DLTsType of DLT
4.01/6Not specified
4.52/3Not specified
MTD 4.0 mg/m²

Experimental Protocols

General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice [17][18]

  • Animal Model: Select a relevant mouse strain (e.g., CD-1, BALB/c), typically 6-8 weeks old.

  • Group Size: Use a small group of animals per dose level (e.g., n=3-5 per sex).

  • Dose Escalation:

    • Start with a low dose, estimated from in vitro cytotoxicity data.

    • Administer escalating doses to subsequent groups. A common starting point for novel compounds can be in the range of 10-100 mg/kg, but this should be carefully considered based on any available data.

    • Doses can be escalated based on a modified Fibonacci sequence or other established methods.

  • Drug Administration:

    • Formulate this compound in a suitable vehicle (e.g., saline with a solubilizing agent like DMSO and a surfactant like Tween 80). The final DMSO concentration should be kept low (e.g., <10%) to avoid vehicle-related toxicity.

    • Administer the drug via the intended experimental route (e.g., intraperitoneal, intravenous, or oral gavage).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Record body weight daily.

    • At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (typically >15-20%), or other severe clinical signs of toxicity.[17]

Visualizations

Signaling_Pathway_Toxicity Pladienolide_D This compound SF3b SF3b Subunit of Spliceosome Pladienolide_D->SF3b Inhibits Splicing Pre-mRNA Splicing Inhibition Aberrant_mRNA Aberrant/Unspliced mRNA Accumulation Splicing->Aberrant_mRNA Cell_Cycle Cell Cycle Arrest (G1 and G2/M) Aberrant_mRNA->Cell_Cycle Apoptosis Apoptosis Aberrant_mRNA->Apoptosis Normal_Tissues Normal Tissues (e.g., Ocular, Hematopoietic, Developing Embryo) Cell_Cycle->Normal_Tissues Apoptosis->Normal_Tissues Toxicity Observed Toxicity (Vision Loss, Myelosuppression, Developmental Defects) Normal_Tissues->Toxicity

Caption: this compound's mechanism of toxicity.

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment cluster_endpoints Key Endpoints Dose_Range Dose Range-Finding (MTD Determination) Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day study) Dose_Range->Repeat_Dose Informs Dose Selection Clinical_Signs Clinical Observations & Body Weight Repeat_Dose->Clinical_Signs Hematology Hematology & Clinical Chemistry Repeat_Dose->Hematology Ocular_Exams Ophthalmology Repeat_Dose->Ocular_Exams Histopathology Histopathology Repeat_Dose->Histopathology Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Safety_Pharm->Clinical_Signs Safety_Pharm->Histopathology DART DART Studies (Fertility, Developmental) DART->Clinical_Signs DART->Histopathology

Caption: Workflow for preclinical toxicity assessment.

Troubleshooting_Logic Start Adverse Event Observed Assess_Severity Assess Severity (e.g., Weight Loss %, Clinical Score) Start->Assess_Severity Severe Severe Toxicity (e.g., >20% weight loss, moribund) Assess_Severity->Severe Severe Moderate Moderate Toxicity (10-20% weight loss, clinical signs) Assess_Severity->Moderate Moderate Mild Mild Toxicity (<10% weight loss, transient signs) Assess_Severity->Mild Mild Action_Severe Euthanize Animal (per humane endpoints) Severe->Action_Severe Action_Moderate Reduce Dose / Discontinue Provide Supportive Care Moderate->Action_Moderate Action_Mild Continue Monitoring Consider Dose Reduction in Next Cohort Mild->Action_Mild

Caption: Troubleshooting logic for adverse events.

References

Validation & Comparative

Unveiling the Target: A Comparative Guide to Validating SF3b as the Direct Target of Pladienolide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the splicing factor 3b (SF3b) complex as the direct molecular target of the potent anti-tumor natural product, Pladienolide D. We delve into the specifics of using affinity probes, the primary method for this discovery, and compare it with alternative biophysical and genetic approaches. This guide is intended to equip researchers with the necessary information to select the most appropriate target validation strategy for their drug discovery endeavors.

Affinity Probe-Based Validation: A Direct Approach

The direct interaction between this compound and the SF3b complex was elegantly demonstrated using affinity-based chemical probes. This method involves chemically modifying the small molecule to incorporate a tag (e.g., biotin, a fluorophore, or a radioactive isotope) that allows for the capture and identification of its binding partners from a complex cellular lysate.

Quantitative Analysis of this compound Interaction with SF3b

The affinity of Pladienolide derivatives for the SF3b complex has been quantified using various techniques, demonstrating a strong correlation between binding affinity and biological activity. The data presented below summarizes key quantitative findings.

CompoundMethodTargetBinding Affinity (Kd)Biological Activity (IC50)Cell Line(s)Reference
E7107 (this compound derivative)Microscale Thermophoresis (MST)SF3b complex~3.6 nMNot specified in this studyNot specified in this study[1]
Pladienolide BIn vitro splicing assaySpliceosome~100 nM (IC50 for splicing inhibition)Not applicableHeLa cell nuclear extract[2]
This compoundAnti-proliferative assayNot applicableNot applicable6 nMVarious cancer cell lines[3]
Pladienolide BAnti-proliferative assayNot applicableNot applicable1.5 nM - 25 nMHEL, K562[4]
Visualizing the Workflow: Affinity Purification

The following diagram illustrates the general workflow for identifying a protein target using a biotinylated affinity probe.

Affinity_Purification_Workflow Affinity Purification Workflow cluster_synthesis Probe Synthesis cluster_incubation Incubation & Capture cluster_analysis Analysis PladienolideD This compound BiotinylatedPlaD Biotinylated This compound PladienolideD->BiotinylatedPlaD Biotinylation BiotinLinker Biotin Linker BiotinLinker->BiotinylatedPlaD Incubation Incubation BiotinylatedPlaD->Incubation CellLysate Cell Lysate (containing SF3b) CellLysate->Incubation StreptavidinBeads Streptavidin Beads Capture Capture StreptavidinBeads->Capture Incubation->Capture Wash Wash unbound proteins Capture->Wash Elution Elution Wash->Elution MS Mass Spectrometry (Identification) Elution->MS WB Western Blot (Validation) Elution->WB Apoptosis_Pathway This compound-Induced Apoptosis Pathway PladienolideD This compound SF3b SF3b Complex PladienolideD->SF3b Inhibition Splicing Pre-mRNA Splicing PladienolideD->Splicing Disruption AberrantSplicing Aberrant Splicing PladienolideD->AberrantSplicing SF3b->Splicing p73 p73 Splicing (Altered Isoforms) AberrantSplicing->p73 ATF3 ATF3 Upregulation AberrantSplicing->ATF3 BaxBcl2 Increased Bax/Bcl-2 ratio p73->BaxBcl2 Apoptosis Apoptosis ATF3->Apoptosis CytochromeC Cytochrome c release BaxBcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

References

A Comparative Analysis of the Cytotoxic Activities of Pladienolide D and Pladienolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Splicing Modulators

Pladienolide D and Pladienolide B, two closely related 12-membered macrolides, have garnered significant attention in the field of oncology for their potent cytotoxic activities. Both compounds exert their anticancer effects by targeting the SF3B1 subunit of the spliceosome, a critical component of the pre-mRNA splicing machinery.[1] Inhibition of SF3B1 disrupts the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2] This guide provides a comprehensive comparison of the cytotoxic profiles of this compound and Pladienolide B, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potency of this compound and Pladienolide B is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The available data, summarized in the table below, indicates that both compounds exhibit potent activity in the nanomolar range.

CompoundAssay TypeCell Line/TargetIC50 (nM)Reference
This compound Anti-VEGF-PLAPNot Specified5.1
AntiproliferativeNot Specified6
Pladienolide B Anti-VEGF-PLAPNot Specified1.8
AntiproliferativeNot Specified3.5
MTT AssayGastric Cancer Cell Lines (Mean of 6)1.6 ± 1.2[3]
MTT AssayMKN1 (Gastric)4.0
MTT AssayMKN45 (Gastric)1.6
MTT AssayBreast Cancer Cell Lines~1[4]
MTS AssayHeLa (Cervical)0.1 - 2.0[2]
Trypan Blue ExclusionHEL (Erythroleukemia)1.5[3]
Trypan Blue ExclusionK562 (Erythroleukemia)25[3]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Based on the available direct comparative data, Pladienolide B demonstrates a slightly higher potency than this compound in both anti-VEGF-PLAP and antiproliferative assays. Further studies across a broader range of cancer cell lines are needed to establish a more comprehensive comparative profile.

Mechanism of Action: Targeting the Spliceosome

Both this compound and Pladienolide B share the same molecular target: the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[1] By binding to SF3B1, these compounds interfere with the early stages of spliceosome assembly, leading to a stall in the splicing process.[5][6] This inhibition results in the accumulation of unspliced pre-mRNA transcripts and the generation of aberrant mRNA, which in turn triggers cell cycle arrest and apoptosis.[2] The binding affinities of pladienolide derivatives to the SF3b complex have been shown to be highly correlated with their inhibitory activities against cell proliferation.[1]

Mechanism of Action of Pladienolides Pladienolide This compound / Pladienolide B SF3B1 SF3B1 (in Spliceosome) Pladienolide->SF3B1 Binds to and inhibits Splicing Pre-mRNA Splicing Pladienolide->Splicing Inhibits SF3B1->Splicing Essential for mRNA Mature mRNA Splicing->mRNA CellCycle Cell Cycle Progression Splicing->CellCycle Leads to Arrest Apoptosis Apoptosis Protein Functional Proteins mRNA->Protein Protein->CellCycle CellCycle->Apoptosis Induces

Mechanism of Pladienolide Action

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of this compound and Pladienolide B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and Pladienolide B in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assay Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound/B Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Cytotoxicity Assay Workflow

Conclusion

Both this compound and Pladienolide B are highly potent cytotoxic agents that function through the inhibition of the spliceosome component SF3B1. The available data suggests that Pladienolide B may exhibit slightly greater cytotoxic activity than this compound. However, the selection of one compound over the other may depend on the specific cancer cell type and the experimental context. The provided experimental protocol offers a standardized method for further comparative studies to elucidate the nuanced differences in their anticancer profiles. Further head-to-head comparisons in a broader panel of cancer cell lines are warranted to fully characterize and differentiate the therapeutic potential of these promising splicing modulators.

References

Cross-Validation of Pladienolide D's Antitumor Effects in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of Pladienolide D and its analogs, potent inhibitors of the spliceosome subunit SF3B1, across various cancer models. We present a cross-validation of its efficacy against other established anticancer agents, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

This compound, along with its well-studied analog Pladienolide B, has demonstrated significant antitumor activity in a wide range of cancer cell lines and in vivo models. By targeting the SF3B1 subunit of the spliceosome, these macrolides induce cell cycle arrest and apoptosis, highlighting a novel therapeutic strategy against cancer. This guide synthesizes available data to offer a comparative perspective on their performance against standard chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin.

Comparative Efficacy of Pladienolide Analogs and Standard Chemotherapeutics

The antitumor activity of Pladienolide B and its synthetic derivative E7107 has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Cancer TypeCell LinePladienolide B IC50 (nM)E7107 IC50 (nM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)Doxorubicin IC50 (nM)
Gastric Cancer MKN740.61.2 (derivative)---
IM951.20.4 (derivative)---
MKN454.03.4 (derivative)---
HGC271.10.7 (derivative)---
NUGC-42.01.2 (derivative)---
MKN10.80.5 (derivative)---
Erythroleukemia HEL1.5----
K56225----
Cervical Cancer HeLa~1-2----
Ovarian Cancer SKOV3--Pre-treatment with 2nM Pladienolide B sensitizes cells to Cisplatin--
Lung Cancer A549--Pre-treatment with 2nM Pladienolide B sensitizes cells to Cisplatin--
Hepatocellular Carcinoma HepG2--Pre-treatment with 2nM Pladienolide B sensitizes cells to Cisplatin--
Colorectal Cancer HT29--Pre-treatment with 2nM Pladienolide B sensitizes cells to Cisplatin--
Breast Cancer Various~1----
Chronic Lymphocytic Leukemia Primary CLL samples-8.8 (LC50)---

Note: A study directly comparing Pladienolide B and Cisplatin showed that pre-treatment with 2 nM Pladienolide B for 48 hours significantly increased the sensitivity of SKOV3, A549, HepG2, and HT29 cancer cells to cisplatin.[1] Another study on gastric cancer noted that Pladienolide B and its derivative showed strong antitumor activity, with IC50 values in the low nanomolar range.[2][3] In erythroleukemia cell lines, Pladienolide B also demonstrated potent activity.[4][5] For breast cancer, the overall IC50 for Pladienolide B across various cell lines was approximately 1 nM. The LC50 for the this compound derivative E7107 in primary Chronic Lymphocytic Leukemia (CLL) cells was found to be 8.8 nM.[6]

Mechanism of Action: SF3B1 Inhibition and Downstream Signaling

This compound and its analogs exert their antitumor effects by binding to the SF3B1 subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA. This inhibition of splicing leads to an accumulation of unspliced pre-mRNAs and the generation of aberrant transcripts, ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathways Modulated by this compound

The inhibition of SF3B1 by this compound triggers a cascade of downstream events affecting multiple signaling pathways crucial for cancer cell survival and proliferation.

PladienolideD_Pathway cluster_downstream Downstream Effects cluster_akt_mtor AKT/mTOR/ß-catenin Pathway cluster_bcl2 Bcl-2 Family Regulation PladienolideD This compound SF3B1 SF3B1 (Spliceosome Subunit) PladienolideD->SF3B1 inhibits Splicing Pre-mRNA Splicing SF3B1->Splicing required for AberrantSplicing Aberrant Splicing (e.g., HOXA10, BCL2L1) Splicing->AberrantSplicing CellCycleArrest Cell Cycle Arrest (G0/G1 and G2/M) AberrantSplicing->CellCycleArrest Apoptosis Apoptosis AberrantSplicing->Apoptosis AKT AKT AberrantSplicing->AKT suppresses mTOR mTOR AKT->mTOR beta_catenin ß-catenin mTOR->beta_catenin Bax Bax (Pro-apoptotic) Bax_Bcl2_ratio Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2_ratio Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bcl2_ratio Bax_Bcl2_ratio->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment_invitro Treatment with This compound & Comparators CellCulture->Treatment_invitro ViabilityAssay Cell Viability Assay (MTT) Treatment_invitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment_invitro->ApoptosisAssay IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant Xenograft Tumor Xenograft Model (Immunocompromised Mice) Treatment_invivo Treatment Administration Xenograft->Treatment_invivo Monitoring Tumor Volume & Body Weight Monitoring Treatment_invivo->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

References

Unraveling the Intricacies of Splicing Modulation: A Comparative Analysis of Pladienolide D and Spliceostatin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed comparative analysis of two potent pre-mRNA splicing modulators, Pladienolide D and Spliceostatin A. Both natural product-derived compounds target the SF3b complex of the spliceosome, a critical machinery in gene expression, making them valuable tools for cancer research and potential therapeutic agents. This document outlines their mechanisms of action, presents comparative quantitative data on their cytotoxic activities, details key experimental protocols, and provides visual representations of their molecular interactions and experimental workflows.

At the Core of the Spliceosome: A Shared Target

Both this compound and Spliceostatin A exert their potent anti-tumor effects by binding to the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1] This interaction ultimately inhibits the catalytic function of the spliceosome. The SF3b complex is crucial for the recognition of the branch point sequence within the intron, an early and essential step in the splicing process. By binding to SF3B1, these molecules disrupt the normal dynamics of the spliceosome, leading to the accumulation of unspliced pre-mRNA and the production of aberrant proteins, which in turn can trigger cell cycle arrest and apoptosis in cancer cells.[2]

While both compounds target the same protein complex, subtle differences in their binding and the precise stage of spliceosome assembly they inhibit may account for variations in their biological activity. Spliceostatin A has been shown to stall the spliceosome at the A complex, preventing its transition to the catalytically active B complex.[3] Similarly, Pladienolide B, a close analog of this compound, also arrests spliceosome assembly at an early, A-like complex.[3]

Quantitative Comparison of Cytotoxicity

The cytotoxic potency of this compound and Spliceostatin A has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound U251Glioma6[2]
Spliceostatin A Various Human Cancer Cell LinesMultiple0.6 - 3[2]
Pladienolide B (as reference for this compound) Gastric Cancer Cell Lines (mean)Gastric Cancer1.6 ± 1.2[4]
Pladienolide B Derivative (as reference for this compound) Gastric Cancer Cell Lines (mean)Gastric Cancer1.2 ± 1.1[4]
Spliceostatin A Chronic Lymphocytic Leukemia (CLL) cellsLeukemiaInduces apoptosis at 2.5 - 20[2]

Visualizing the Mechanisms and Workflows

To better understand the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_0 Spliceosome Inhibition Pladienolide_D This compound SF3B1 SF3B1 Subunit (of SF3b complex) Pladienolide_D->SF3B1 Binds to Spliceostatin_A Spliceostatin A Spliceostatin_A->SF3B1 Binds to Spliceosome_Assembly Spliceosome Assembly SF3B1->Spliceosome_Assembly Splicing_Inhibition Splicing Inhibition Spliceosome_Assembly->Splicing_Inhibition Leads to cluster_1 Experimental Workflow A Cancer Cell Culture B Treatment with This compound or Spliceostatin A A->B C MTT Assay for Cell Viability (IC50) B->C D RNA Extraction B->D E RT-PCR for Alternative Splicing D->E F RNA-seq for Global Splicing Analysis D->F

References

Unraveling Splicing Aberrations: A Comparative Guide to Pladienolide D and Other Splicing Modulators in Light of RNA-seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of splicing modulation, this guide offers a comprehensive comparison of Pladienolide D and its alternatives. Leveraging experimental data from RNA-sequencing (RNA-seq) studies, we delve into the mechanisms of action, resultant splicing alterations, and the experimental frameworks used to uncover these changes. This guide provides the detailed protocols and quantitative data necessary to inform experimental design and drug discovery efforts in this critical area of cancer research and beyond.

This compound, a potent natural product, and its analogs have emerged as powerful tools for investigating and targeting the spliceosome, a crucial cellular machine responsible for editing pre-messenger RNA. Dysregulation of the splicing process is a hallmark of numerous diseases, including various cancers. By interfering with the spliceosome's function, these small molecules induce widespread changes in mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This guide will compare the effects of this compound and other well-characterized splicing modulators, providing a clear overview of their impact on the transcriptome as revealed by RNA-seq.

Comparative Analysis of Splicing Modulators

This compound and its related compounds, such as Pladienolide B, FD-895, and the synthetic derivative E-7107, all target the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2][3] This interaction inhibits the proper recognition of the branchpoint sequence during the early stages of spliceosome assembly, leading to predictable and widespread splicing errors. The primary consequences of this inhibition are intron retention and exon skipping.[2][4][5]

Other notable splicing modulators that target the SF3B complex include Spliceostatin A, Herboxidiene, and Sudemycin D1.[1][4] While they share a common target, the specific downstream effects on the transcriptome can vary, highlighting subtle differences in their mechanisms of action or cellular uptake and metabolism. RNA-seq has been the primary tool for dissecting these nuanced effects on a genome-wide scale.

Quantitative Splicing Changes Induced by SF3B1 Inhibitors

The following table summarizes the quantitative effects of various SF3B1 inhibitors on RNA splicing as determined by RNA-seq analysis in different cell lines. These studies typically quantify splicing changes by calculating the "Percent Spliced In" (PSI) or by measuring the ratio of intronic to exonic reads.

Splicing ModulatorCell LineConcentrationDuration of TreatmentPrimary Splicing EffectKey Affected PathwaysReference
Pladienolide B (PB) HEK293T5 nM (low) & 100 nM (high)16 hoursDose-dependent increase in intron retention and alternative 3'/5' splice site usage.[6]mRNA quality control (Nonsense-Mediated Decay)[6][6]
Pladienolide B (PB) K562100 nM2 and 4 hoursTime-dependent increase in intron retention and skipped exons.[5]Transcription elongation, cellular stress response.[5][7][5]
FD-895 & Pladienolide B Chronic Lymphocytic Leukemia (CLL) cellsLow nanomolarNot specifiedIncreased intron retention.[2]RNA processing/editing, Wnt signaling.[2][8][2][8]
Sudemycin D1 Rh181 µM8 hoursPredominantly exon skipping.[4]RNA splicing, protein translation, Nonsense-Mediated Decay.[4][4]
Spliceostatin A HeLaNot specifiedNot specifiedExon skipping.[4]Similar to Sudemycin D1, affecting RNA splicing pathways.[4][4]

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate key processes.

Pladienolide_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly U2_snRNP U2 snRNP SF3B1 SF3B1 U2_snRNP->SF3B1 contains Branchpoint Branchpoint Sequence SF3B1->Branchpoint recognizes Splicing_Inhibition Splicing Inhibition SF3B1->Splicing_Inhibition leads to pre_mRNA pre-mRNA (Intron-Exon) pre_mRNA->Branchpoint contains Pladienolide This compound/B Pladienolide->SF3B1 binds to Downstream_Effects Intron Retention Exon Skipping Apoptosis Splicing_Inhibition->Downstream_Effects

Mechanism of Pladienolide-induced splicing inhibition.

RNA_Seq_Workflow start Cell Culture & Treatment with Splicing Modulator rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-seq Library Preparation (e.g., poly(A) selection) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis alignment Read Alignment to Genome data_analysis->alignment splicing_analysis Differential Splicing Analysis (e.g., MISO, rMATS) alignment->splicing_analysis pathway_analysis Pathway Enrichment Analysis splicing_analysis->pathway_analysis end Identification of Splicing Changes & Affected Pathways pathway_analysis->end

General experimental workflow for RNA-seq analysis of splicing changes.

Comparative_Splicing_Effects cluster_pladienolides Pladienolides (D, B, FD-895) cluster_other_inhibitors Sudemycin D1, Spliceostatin A Plad_Effect Predominantly Intron Retention Aberrant_Splicing Aberrant Splicing Plad_Effect->Aberrant_Splicing Other_Effect Predominantly Exon Skipping Other_Effect->Aberrant_Splicing SF3B1_Target SF3B1 Inhibition SF3B1_Target->Plad_Effect SF3B1_Target->Other_Effect

Comparative effects of different SF3B1 inhibitors on splicing.

Detailed Experimental Protocols

Reproducibility and the ability to build upon previous research are cornerstones of scientific advancement. The following section provides a synthesized, detailed protocol for conducting an RNA-seq experiment to analyze splicing changes induced by a compound like this compound. This protocol is based on methodologies described in the referenced literature.[9][10][11][12]

Protocol: RNA-seq Analysis of Splicing Changes

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, K562, or a cancer cell line of interest) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with the desired concentrations of the splicing modulator (e.g., this compound) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 8, or 16 hours).

  • Include at least three biological replicates for each condition to ensure statistical power.

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a standard method, such as a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

3. RNA-seq Library Preparation:

  • Enrich for polyadenylated mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA into smaller pieces (e.g., ~200-300 nucleotides).

  • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

  • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR to generate a sufficient quantity for sequencing.

  • Purify the PCR products and assess the final library quality and quantity using a bioanalyzer and qPCR.

4. High-Throughput Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate paired-end reads (e.g., 2x150 bp). Aim for a sequencing depth of at least 30-50 million reads per sample for differential splicing analysis.

5. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

  • Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Splicing Events: Use specialized software to identify and quantify alternative splicing events from the alignment files. Commonly used tools include:

    • MISO (Mixture of Isoforms): Calculates the "Percent Spliced In" (PSI or Ψ) value for different types of alternative splicing events.

    • rMATS (replicate Multivariate Analysis of Transcript Splicing): A statistical model that detects differential alternative splicing from replicate RNA-Seq data.

    • DEXSeq: Identifies differential exon usage between conditions.

  • Differential Splicing Analysis: Compare the splicing patterns between the treated and control groups to identify statistically significant changes in splicing events (e.g., using a defined PSI cutoff and a Bayes factor or FDR).

  • Data Visualization: Use tools like Sashimi plots to visualize the read coverage and splice junctions for specific genes of interest.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the genes exhibiting significant splicing changes to understand the biological processes affected by the splicing modulator.

This comprehensive guide provides a foundational understanding of how RNA-seq is employed to elucidate the effects of this compound and other splicing modulators. The provided data, diagrams, and protocols are intended to equip researchers with the necessary information to design and interpret their own experiments in this exciting and rapidly evolving field.

References

Validating Pladienolide D's Mechanism of Action: A Comparative Guide for Researchers Utilizing SF3B1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pladienolide D and its analogs in the context of SF3B1-mutant cancers. It offers supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the validation of this potent splicing modulator.

This compound, a macrocyclic lactone, and its derivatives have emerged as powerful tools for cancer research and potential therapeutics due to their specific targeting of the SF3B1 subunit of the spliceosome. Mutations in SF3B1 are frequently observed in various hematological malignancies and solid tumors, making it an attractive target for drug development. This guide details the use of SF3B1 mutant cell lines to validate the mechanism of action of this compound and compares its performance with other relevant compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs, including Pladienolide B and the synthetic derivative E7107, exert their anti-tumor effects by binding to the SF3B1 protein within the SF3b complex of the U2 small nuclear ribonucleoprotein (snRNP). This interaction modulates the splicing process, leading to an accumulation of unspliced pre-mRNA and the generation of aberrant mRNA transcripts. Ultimately, this disruption of normal splicing induces cell cycle arrest and apoptosis in cancer cells. The validation of SF3B1 as the direct target of pladienolides has been unequivocally demonstrated through the development of pladienolide-resistant cell lines, which harbor mutations in the SF3B1 gene that prevent effective drug binding.[1]

Performance Comparison in SF3B1 Mutant vs. Wild-Type Cell Lines

A critical aspect of validating this compound's mechanism of action is demonstrating its enhanced efficacy in cancer cells harboring SF3B1 mutations compared to their wild-type counterparts. While direct comparative data for this compound across a wide range of cell lines is limited in publicly available literature, extensive research on the closely related analogs Pladienolide B and E7107 provides compelling evidence for this selective cytotoxicity.

CompoundCell LineSF3B1 StatusIC50 / EffectReference
E7107 Mel202 (Uveal Melanoma)Mutant (R625G)Increased sensitivity, decreased cell viabilityN/A
E7107 92.1 (Uveal Melanoma)Wild-TypeLess sensitive to E7107N/A
H3B-8800 Panc05.04 (Pancreatic Cancer)MutantPreferential killing[2]
H3B-8800 Panc10.05, HAPFII, CFPAC1, Panc04.03 (Pancreatic Cancer)Wild-TypeLess sensitive to H3B-8800[2]
Pladienolide B HEL (Erythroleukemia)Wild-TypeIC50 = 1.5 nM[3]
Pladienolide B K562 (Erythroleukemia)Wild-TypeIC50 = 25 nM[3]
6-deoxythis compound Panc 05.04 (Pancreatic Cancer)MutantCellular lethality at single-digit nanomolar concentration[4]

Note: Data for Pladienolide B and the this compound analog, 6-deoxythis compound, are included as proxies for this compound's activity.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or other compounds) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Splicing Assay (RT-PCR for Intron Retention)

This assay is used to confirm that this compound modulates splicing.

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank a specific intron of a known gene that is sensitive to splicing modulation (e.g., DNAJB1).

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of a higher molecular weight band corresponding to the unspliced transcript in this compound-treated samples indicates intron retention.

  • Quantitative Analysis (optional): For a more quantitative measure, use quantitative PCR (qPCR) with primers specific to the spliced and unspliced transcripts.

Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the induction of apoptosis by this compound.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by this compound

This compound and its analogs induce apoptosis primarily through the intrinsic mitochondrial pathway. Inhibition of SF3B1 leads to altered splicing of key apoptosis-related genes, resulting in an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3.

apoptosis_pathway PladienolideD This compound SF3B1 SF3B1 Inhibition PladienolideD->SF3B1 Splicing Altered Splicing of Apoptosis Genes SF3B1->Splicing BaxBcl2 Increased Bax/Bcl-2 Ratio Splicing->BaxBcl2 Mito Mitochondrial Permeability BaxBcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis pathway induced by this compound.

Wnt Signaling Pathway Modulation

Studies have also shown that Pladienolide B can downregulate key components of the Wnt signaling pathway, suggesting another avenue through which it exerts its anti-cancer effects.

wnt_pathway PladienolideB Pladienolide B SF3B1 SF3B1 Inhibition PladienolideB->SF3B1 Splicing Altered Splicing of Wnt Pathway Genes SF3B1->Splicing LRP6 Decreased pLRP6 Splicing->LRP6 BetaCatenin β-catenin Degradation LRP6->BetaCatenin TCFLEF TCF/LEF Inhibition BetaCatenin->TCFLEF TargetGenes Decreased Target Gene Expression (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes

Wnt pathway modulation by Pladienolide B.

Experimental Workflow for Validation

A typical workflow for validating the mechanism of action of this compound using SF3B1 mutant cell lines involves a series of in vitro experiments.

experimental_workflow CellLines Select SF3B1 Mutant and Wild-Type Cell Lines Treatment Treat with this compound (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability SplicingAssay Splicing Assay (RT-PCR for Intron Retention) Treatment->SplicingAssay ApoptosisAssay Apoptosis Assay (Western Blot, Flow Cytometry) Treatment->ApoptosisAssay DataAnalysis Data Analysis and Comparison Viability->DataAnalysis SplicingAssay->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Validate SF3B1-dependent Mechanism of Action DataAnalysis->Conclusion

Workflow for this compound validation.

Conclusion

The use of SF3B1 mutant cell lines is an indispensable tool for validating the mechanism of action of this compound and its analogs. The enhanced sensitivity of these mutant cells to splicing modulation provides a clear therapeutic window and underscores the potential of these compounds as targeted cancer therapies. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the role of this compound in the context of SF3B1-mutated cancers.

References

A Comparative Guide to Pladienolide D and Other SF3b Complex Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SF3b complex inhibitor Pladienolide D with other notable inhibitors of the same class, including Pladienolide B, E7107, H3B-8800, and Spliceostatin A. The information presented is supported by experimental data to inform research and drug development in oncology.

Introduction to SF3b Complex Inhibitors

The spliceosome, a crucial molecular machine for gene expression, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA).[1][2] A key component of the spliceosome is the Splicing Factor 3b (SF3b) complex, which plays a critical role in recognizing the branch point sequence within introns, an essential step for accurate splicing.[3][4] In various cancers, mutations in spliceosome components, particularly in SF3B1 (a core protein of the SF3b complex), are frequently observed, leading to aberrant splicing and the production of oncogenic proteins.[2] This has made the SF3b complex an attractive target for anticancer drug development.[5]

Pladienolides, including this compound, are a class of natural products that potently inhibit the SF3b complex.[6] By binding to SF3B1, these inhibitors disrupt the normal function of the spliceosome, leading to the accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3][7] This guide focuses on comparing the effects of this compound with its close analog Pladienolide B and other synthetic and natural SF3b inhibitors that have been extensively studied.

Mechanism of Action: Targeting the Spliceosome

SF3b complex inhibitors, despite their structural diversity, share a common mechanism of action. They bind to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3][5] This binding event physically obstructs the recognition of the branch point adenosine in the pre-mRNA, stalling the spliceosome assembly at an early stage (A complex).[8] The inhibition of the splicing process leads to a cascade of cellular events, including the generation of aberrant mRNA transcripts, which in turn triggers cell cycle arrest and programmed cell death (apoptosis).[5]

Mechanism of Action of SF3b Inhibitors cluster_0 Spliceosome Assembly cluster_1 Inhibitor Action cluster_2 Cellular Consequences Pre-mRNA Pre-mRNA E Complex E Complex Pre-mRNA->E Complex U1 snRNP A Complex A Complex E Complex->A Complex U2 snRNP (contains SF3B1) B Complex B Complex A Complex->B Complex U4/U6.U5 tri-snRNP Splicing Inhibition Splicing Inhibition A Complex->Splicing Inhibition C Complex C Complex B Complex->C Complex Catalysis Mature mRNA Mature mRNA C Complex->Mature mRNA Splicing This compound & other SF3b Inhibitors This compound & other SF3b Inhibitors This compound & other SF3b Inhibitors->A Complex Bind to SF3B1 Inhibit Branch Point Recognition Aberrant mRNA Aberrant mRNA Splicing Inhibition->Aberrant mRNA Cell Cycle Arrest Cell Cycle Arrest Aberrant mRNA->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Workflow for Annexin V/PI Apoptosis Assay Cell Culture Cell Culture Treatment with SF3b Inhibitor Treatment with SF3b Inhibitor Cell Culture->Treatment with SF3b Inhibitor Harvest Cells Harvest Cells Treatment with SF3b Inhibitor->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC and PI->Incubate (15 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry

References

Safety Operating Guide

Proper Disposal of Pladienolide D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Pladienolide D must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent macrocyclic lactone with cytotoxic properties, this compound requires management as hazardous cytotoxic waste. This guide provides essential, step-by-step instructions for its proper disposal.

This compound is classified under the Globally Harmonized System (GHS) as harmful if inhaled and may cause damage to organs.[1] Due to its cytotoxic nature, all materials contaminated with this compound, including unused compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory waste and disposed of through a certified hazardous waste management service. The primary method for the complete destruction of cytotoxic compounds is high-temperature incineration.[2]

Key Physicochemical and Toxicity Data

PropertyThis compoundPladienolide B
Molecular Formula C30H48O9C30H48O8
Molecular Weight 552.7 g/mol [1]536.7 g/mol [2]
Appearance Solid (presumed)Crystalline Solid
Solubility Poor water solubility presumed. Soluble in organic solvents like DMSO, ethanol, and methanol.Soluble to 1 mg/ml in DMSO.[2] Also soluble in ethanol, methanol, and DMF.[3]
GHS Hazard Codes H332 (Harmful if inhaled), H371 (May cause damage to organs)[1]Not explicitly classified, but known to be a potent cancer cell growth inhibitor.[4][5]
Storage Store at -20°C (based on Pladienolide B)Store at -20°C[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on established guidelines for the disposal of cytotoxic laboratory waste.

Segregation and Collection of this compound Waste
  • Solid Waste:

    • Designate a specific, rigid, puncture-proof waste container, clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[4] These containers are often color-coded purple or are yellow with a purple lid.[5][6]

    • Place all contaminated solid materials directly into this container. This includes:

      • Unused or expired this compound powder.

      • Contaminated PPE (gloves, disposable lab coats, shoe covers).

      • Contaminated labware (pipette tips, vials, flasks, culture plates).

    • Do not overfill the container. Seal it securely when it is three-quarters full.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Clearly label the container with "Cytotoxic Liquid Waste," the name "this compound," and any other solvents present.

    • Never dispose of this compound solutions down the drain. Its potential for aquatic toxicity necessitates controlled disposal.

    • Store the sealed liquid waste container in a designated, secure area away from general lab traffic.

  • Sharps Waste:

    • Dispose of any sharps (needles, syringes, scalpels, contaminated glassware) that have come into contact with this compound in a designated, puncture-resistant sharps container with a purple lid or a clear "Cytotoxic Sharps" label.[6]

Storage and Labeling
  • All this compound waste containers must be kept closed and sealed when not in use.

  • Store the sealed waste containers in a secure, designated area with limited access, preferably with negative air pressure ventilation to minimize exposure to any airborne particles.[2]

  • Ensure all containers are clearly labeled to alert personnel to the cytotoxic nature of the contents.[1]

Final Disposal
  • Arrange for the collection of the segregated this compound waste by a licensed hazardous waste disposal company.

  • Ensure the disposal company is certified to handle and transport cytotoxic and cytostatic materials.

  • The required method for the final destruction of this compound is high-temperature incineration, which ensures the complete breakdown of the cytotoxic compound.[2][5]

Emergency Spill Procedures

In the event of a spill of this compound powder or solution:

  • Immediately alert personnel in the area and restrict access.

  • Don appropriate PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.

  • For small spills (<5 mg or 5 mL), gently cover with absorbent material.

  • For larger spills, follow your institution's specific cytotoxic spill protocol.

  • Carefully collect the spill cleanup materials and place them in the designated cytotoxic waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleaning materials as cytotoxic waste.

PladienolideD_Disposal_Workflow This compound Disposal Workflow cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, PPE, Vials) solid_container Purple-Lidded Cytotoxic Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Media) liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, Glassware) sharps_container Purple-Lidded Sharps Container sharps_waste->sharps_container secure_area Secure, Labeled Storage Area solid_container->secure_area liquid_container->secure_area sharps_container->secure_area hazmat_pickup Hazardous Waste Collection secure_area->hazmat_pickup Scheduled Pickup incineration High-Temperature Incineration hazmat_pickup->incineration Transport

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of Pladienolide D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Pladienolide D is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risk and ensure compliance with laboratory safety standards. This compound is a potent antitumor macrolide that functions as a spliceosome modulator, necessitating careful handling due to its biological activity.[1]

Immediate Safety and Handling Information

Key Hazards:

  • High Potency: Active in low nanomolar concentrations.

  • Cytotoxicity: As an antitumor agent, it is designed to be toxic to cells.

  • Unknown Long-Term Effects: Comprehensive toxicological data for this compound is limited.

  • Instability in Aqueous Solutions: Pladienolides can degrade in aqueous media, which may affect their activity and potentially lead to byproducts with different toxicological profiles.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).Provides a robust barrier against chemical permeation. Double-gloving offers an additional layer of protection in case the outer glove is compromised.
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields, at a minimum. A full-face shield is recommended when there is a risk of splashes.Protects eyes and face from accidental splashes of solutions or contact with powder.
Respiratory Protection Not generally required when handling in a certified chemical fume hood or biological safety cabinet. If weighing or handling powders outside of a containment unit, a NIOSH-approved respirator (e.g., N95) is recommended.Minimizes the risk of inhaling aerosolized powder.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants outside of the designated handling area.

Operational Plans: Step-by-Step Guidance

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to protect both the user and the product. The work surface should be covered with a disposable, absorbent bench liner.

  • Solution Preparation: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] When preparing solutions, add the solvent to the vial of solid this compound slowly to avoid generating dust. For in vivo studies with the related Pladienolide B, a vehicle of 3.5% DMSO and 6.5% Tween 80 in a 5% glucose solution has been used.

  • Storage: Store solid this compound and stock solutions at -20°C in a tightly sealed container to prevent degradation.[2] Due to the instability of pladienolides in aqueous media, it is recommended to prepare aqueous solutions fresh for each experiment.

Emergency Procedures: Spills
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning the spill, don the full recommended PPE, including respiratory protection if dealing with a powder.

  • Containment: For liquid spills, cover with absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent paper to avoid raising dust.

  • Clean-Up: Using forceps or other tools, carefully pick up the absorbent material and any contaminated debris. Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution), followed by a rinse with water.

  • Disposal: All materials used for spill clean-up must be disposed of as cytotoxic waste.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes empty vials, contaminated gloves, gowns, bench liners, and pipette tips. Place these items in a designated, clearly labeled, puncture-resistant cytotoxic waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste."

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.

Follow your institution's specific guidelines for the final disposal of cytotoxic waste, which typically involves high-temperature incineration.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate key workflows.

PPE_Donning_Sequence cluster_donning Donning (Putting On) PPE Gown 1. Gown Gloves1 2. Inner Gloves Gown->Gloves1 Tuck cuffs under gloves Gloves2 3. Outer Gloves Gloves1->Gloves2 EyeProtection 4. Eye/Face Protection Gloves2->EyeProtection

PPE Donning Sequence for this compound Handling.

PPE_Doffing_Sequence cluster_doffing Doffing (Taking Off) PPE Gloves2 1. Outer Gloves Gown 2. Gown Gloves2->Gown EyeProtection 3. Eye/Face Protection Gown->EyeProtection Gloves1 4. Inner Gloves EyeProtection->Gloves1

PPE Doffing Sequence after Handling this compound.

Waste_Disposal_Workflow cluster_waste This compound Waste Disposal Solid_Waste Contaminated Solid Waste (Gloves, Gowns, Vials) Cytotoxic_Container Labeled Cytotoxic Waste Container Solid_Waste->Cytotoxic_Container Liquid_Waste Contaminated Liquid Waste Liquid_Waste->Cytotoxic_Container Sharps_Waste Contaminated Sharps Sharps_Waste->Cytotoxic_Container Incineration High-Temperature Incineration Cytotoxic_Container->Incineration

Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pladienolide D
Reactant of Route 2
Pladienolide D

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。